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  • Product: Olaparib impurity 15
  • CAS: 2250243-17-3

Core Science & Biosynthesis

Foundational

Chemical Structure and Molecular Weight of Olaparib Impurity 15: A Comprehensive Technical Guide

Executive Summary Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent used primarily in the treatment of BRCA-mutated cancers[1]. During the synthesis, formulation, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent used primarily in the treatment of BRCA-mutated cancers[1]. During the synthesis, formulation, and long-term storage of the Olaparib Active Pharmaceutical Ingredient (API), various process-related impurities and degradation products can emerge[2]. Accurate structural elucidation of these impurities is a strict regulatory mandate under ICH Q3A(R2) and Q3B(R2) guidelines.

A significant challenge in pharmaceutical impurity profiling is the nomenclature variance among commercial reference standard suppliers. "Olaparib Impurity 15" is a prime example of this ambiguity, as the designation is used for two entirely distinct chemical structures depending on the vendor or catalog[3][4]. This whitepaper provides a definitive structural breakdown, mechanistic origins, and validated analytical methodologies for both compounds designated as Impurity 15.

Structural Elucidation: Resolving the Dual Identity of Impurity 15

Because non-compendial pharmaceutical reference standards are often cataloged sequentially by manufacturers rather than by standardized pharmacopeial monographs, "Impurity 15" refers to two primary structural variants in the industry:

Identity A: The Butyryl Analog (Process Impurity)
  • CAS Number: 2250243-17-3[3]

  • IUPAC Name: 4-(3-(4-butyrylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one[3]

  • Molecular Formula: C24H25FN4O3[3]

  • Molecular Weight: 436.48 g/mol [3]

  • Structural Divergence: Olaparib contains a cyclopropanecarbonyl group attached to a piperazine ring. In this impurity, the cyclopropyl ring is replaced by a linear butyryl chain.

Identity B: The Isobenzofuranone Analog (Degradation Product / Isomeric Variant)
  • CAS Numbers: 2905341-99-1 (Z-Isomer), 2905341-98-0 (E-Isomer), 1830366-25-0 (Unspecified stereochemistry)

  • IUPAC Name: 3-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzylidene)isobenzofuran-1(3H)-one[5][6]

  • Molecular Formula: C24H21FN2O4[7]

  • Molecular Weight: 420.43 g/mol [7]

  • Structural Divergence: This impurity lacks the characteristic phthalazinone ring of Olaparib. Instead, it features an isobenzofuran-1(3H)-one core[6].

Quantitative Data Summary

To facilitate rapid identification during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the exact mass and structural properties are summarized below:

PropertyOlaparib (API)Impurity 15 (Identity A)Impurity 15 (Identity B)
CAS Number 763113-22-0[]2250243-17-3[3]2905341-99-1 (Z-Isomer)[7]
Molecular Formula C24H23FN4O3[]C24H25FN4O3[3]C24H21FN2O4[7]
Molecular Weight 434.46 g/mol []436.48 g/mol [3]420.43 g/mol [7]
Core Structural Difference Standard APIButyryl chain replaces cyclopropylIsobenzofuranone replaces phthalazinone
Origin Type N/AProcess-related (Raw material)Process-related / Degradation

Mechanistic Origins and Causality in Synthesis

Understanding the causality behind the formation of these impurities is critical for implementing Quality by Design (QbD) principles in API manufacturing.

  • Formation of Identity A (Butyryl Analog): The final stages of Olaparib synthesis involve the acylation of a piperazine intermediate using cyclopropanecarbonyl chloride. Causality: If the cyclopropanecarbonyl chloride starting material contains butyryl chloride as a synthetic byproduct or contaminant, a parallel acylation reaction occurs, yielding the butyryl analog (Identity A).

  • Formation of Identity B (Isobenzofuranone Analog): The phthalazinone core of Olaparib is typically formed by reacting an isobenzofuran-1(3H)-one (phthalide) derivative with hydrazine hydrate. Causality: If this cyclization is incomplete, the unreacted isobenzofuranone intermediate remains in the product matrix. Furthermore, under extreme stress conditions (e.g., forced degradation), the phthalazinone ring can undergo hydrolytic ring-opening and recyclization back to the isobenzofuranone[1].

G SM Starting Material (Piperazine Intermediate) Acyl Acylation Step (Cyclopropanecarbonyl Chloride) SM->Acyl Target Synthesis Contam Raw Material Contaminant (Butyryl Chloride) SM->Contam Parallel Reaction Olap Olaparib API (Phthalazinone Core) Acyl->Olap Hydrazine Cyclization Imp15B Impurity 15 (Identity B) Isobenzofuranone Analog CAS 2905341-99-1 Acyl->Imp15B Incomplete Cyclization Imp15A Impurity 15 (Identity A) Butyryl Analog CAS 2250243-17-3 Contam->Imp15A Misacylation Olap->Imp15B Degradation / Ring Opening

Synthetic and degradative pathways forming the two variants of Olaparib Impurity 15.

Analytical Methodologies for Detection & Quantification

Because Impurity 15 (Identity A) differs from the API by only ~2 Da (436.48 vs 434.46), and Impurity 15 (Identity B) lacks the nitrogen-rich phthalazinone ring, standard HPLC-UV methods may suffer from co-elution or differing UV response factors. A self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required to ensure unambiguous identification and quantification[2].

Step-by-Step LC-HRMS Protocol

Objective: Baseline separation and mass-accurate quantification of Olaparib and its Impurity 15 variants.

Step 1: Sample Preparation & Self-Validation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • API Extraction: Dissolve 10 mg of Olaparib API in 10 mL of diluent (1 mg/mL). Sonicate for 10 minutes at 25°C to ensure complete dissolution.

  • Spiking (Self-Validation): Prepare a control sample spiked with 0.15% (w/w) of Impurity 15 reference standards (both Identity A and B). Causality: This internal spiking establishes exact retention time (RT) markers and validates the limit of quantification (LOQ) against matrix effects.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Causality: The sub-2-micron particles provide the high theoretical plate count needed to separate the structurally similar butyryl analog from the parent API.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 60% B

    • 15-18 min: Ramp to 95% B (Column wash)

    • 18-22 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min at a Column Temperature of 40°C.

Step 3: Mass Spectrometry Detection (HRMS)

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Parameters: Capillary voltage 3.0 kV, desolvation temperature 350°C.

  • Mass Range: m/z 100 to 1000.

  • Target Ions [M+H]+:

    • Olaparib: m/z 435.18

    • Impurity 15 (Identity A): m/z 437.20

    • Impurity 15 (Identity B): m/z 421.15

Step 4: Data Analysis & Acceptance Criteria

  • Extract ion chromatograms (EIC) using a narrow mass tolerance (± 5 ppm).

  • Ensure the resolution ( Rs​ ) between Olaparib and Impurity 15 (Identity A) is ≥1.5 .

G Prep Sample Preparation (API Extraction & Spiking) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC MS High-Resolution MS (ESI+, m/z 100-1000) LC->MS Data Data Processing (EIC extraction at ±5 ppm) MS->Data Quant Quantification & Reporting (ICH Q3A Compliance) Data->Quant

Step-by-step LC-HRMS workflow for isolating and quantifying Olaparib impurities.

Toxicological and Regulatory Implications

Under ICH M7 guidelines, any impurity present at levels exceeding the qualification threshold (typically 0.15% for standard dosing) must be evaluated for mutagenic potential.

  • Identity A: The substitution of a cyclopropyl group with a butyryl group does not introduce any novel structural alerts for mutagenicity (e.g., it is not a nitrosamine or alkylating agent). It is generally treated as an ordinary non-mutagenic process impurity.

  • Identity B: The isobenzofuranone ring is a common structural motif and lacks specific structural alerts for genotoxicity. However, its presence indicates a failure in the cyclization step or API degradation, which can impact the overall potency and stability profile of the drug product[1].

References

  • Guidechem. "Olaparib Impurity 15 (Z-Isomer) 2905341-99-1". 7

  • Veeprho. "Olaparib Impurity 15 | CAS 2250243-17-3". 3

  • Aquigen Bio Sciences. "Olaparib Impurity 15 (E-Isomer) | CAS No: 2905341-98-0". 5

  • FDA AccessData. "Center for Drug Evaluation and Research: Application Number 206162Orig1s000 (Chemistry Review)". 1

  • SynThink Chemicals. "Olaparib EP Impurities & USP Related Compounds". 2

  • SynZeal. "Olaparib Impurity 15 (Z-Isomer) | 2905341-99-1".6

  • Simson Pharma. "Olaparib Impurity 15 | CAS 1830366-25-0".

  • BOC Sciences. "Olaparib and Impurities".

Sources

Exploratory

Unraveling the Genesis of Olaparib Impurity 15: A Technical Guide to its Formation Mechanism

For Immediate Release A Deep Dive into the Synthetic Pathway and Emergence of a Key Process-Related Impurity in Olaparib Manufacturing. [City, State] – [Date] – Researchers and professionals in drug development now have...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Synthetic Pathway and Emergence of a Key Process-Related Impurity in Olaparib Manufacturing.

[City, State] – [Date] – Researchers and professionals in drug development now have access to a comprehensive technical guide detailing the formation mechanism of Olaparib impurity 15. This whitepaper provides an in-depth analysis of the synthetic route of the PARP inhibitor Olaparib, pinpointing the critical step where this process-related impurity arises. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to control and minimize the formation of this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction to Olaparib and the Imperative of Impurity Profiling

Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor, a class of targeted cancer therapies that has revolutionized the treatment of patients with BRCA-mutated cancers, including ovarian, breast, and pancreatic cancer.[1] The intricate multi-step synthesis of Olaparib, like any complex chemical process, is susceptible to the formation of impurities. These impurities can originate from starting materials, intermediates, reagents, or side reactions during the synthesis.[2] Rigorous control and characterization of these impurities are paramount to guarantee the safety, efficacy, and regulatory compliance of the final drug product. Olaparib impurity 15, chemically identified as 4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one , is a process-related impurity that has been a subject of interest in the manufacturing of Olaparib.[3] This guide elucidates the likely mechanism of its formation.

The Established Synthetic Route of Olaparib

The synthesis of Olaparib typically culminates in the acylation of a key intermediate, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one , with cyclopropanecarbonyl chloride .[4][5][6] This final step is crucial for introducing the cyclopropylcarbonyl moiety, which is essential for the pharmacological activity of Olaparib.

The synthesis of the piperazine intermediate itself involves several steps, often starting from 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which is then coupled with a protected piperazine derivative.[4][6] Following deprotection, the resulting secondary amine of the piperazine ring is ready for the final acylation.

The Genesis of Impurity 15: A Mechanistic Hypothesis

The structural difference between Olaparib and impurity 15 lies in the acyl group attached to the piperazine nitrogen. Olaparib possesses a cyclopropanecarbonyl group, while impurity 15 features a butanoyl (or butyryl) group. This strongly suggests that the formation of impurity 15 is a direct consequence of a contaminant in the acylating agent used in the final synthetic step.

The proposed mechanism for the formation of Olaparib impurity 15 is a competitive reaction during the final acylation step, driven by the presence of butyryl chloride as an impurity in the cyclopropanecarbonyl chloride reagent.

Source of the Butyryl Chloride Impurity

The presence of butyryl chloride in cyclopropanecarbonyl chloride can be traced back to the synthesis of the latter. Cyclopropanecarbonyl chloride is typically prepared from cyclopropanecarboxylic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

If the starting material, cyclopropanecarboxylic acid, is contaminated with butyric acid , this impurity will also be converted to its corresponding acid chloride, butyryl chloride, under the same reaction conditions.

G cluster_0 Synthesis of Acylating Agents CPA Cyclopropanecarboxylic Acid CPC Cyclopropanecarbonyl Chloride (Desired Reagent) CPA->CPC + SOCl₂ BA Butyric Acid (Impurity) BC Butyryl Chloride (Impurity) BA->BC + SOCl₂ Thionyl Thionyl Chloride (SOCl₂) Thionyl->CPC Thionyl->BC caption Figure 1: Formation of Butyryl Chloride Impurity

Figure 1: Formation of Butyryl Chloride Impurity

The potential for butyric acid contamination in cyclopropanecarboxylic acid can arise from several sources, including:

  • Starting materials for cyclopropanecarboxylic acid synthesis: Some synthetic routes to cyclopropane derivatives may utilize precursors that can also lead to the formation of C4 linear byproducts.

  • Cross-contamination during manufacturing: In a multi-product facility, inadequate cleaning of reactors and equipment could introduce butyric acid or its derivatives.

  • Degradation of other components: Although less likely, degradation of certain solvents or additives under specific reaction conditions could potentially generate C4 fragments.

The Competitive Acylation Reaction

During the final step of Olaparib synthesis, the piperazine intermediate is reacted with the cyclopropanecarbonyl chloride reagent, which is now contaminated with butyryl chloride. Both acyl chlorides can react with the secondary amine of the piperazine ring in a nucleophilic acyl substitution reaction.

This results in a mixture of the desired product, Olaparib, and the undesired impurity 15. The ratio of Olaparib to impurity 15 will be dependent on the relative concentrations and reactivities of cyclopropanecarbonyl chloride and butyryl chloride in the reaction mixture.

G cluster_1 Final Acylation Step Intermediate 4-(4-fluoro-3-(piperazine-1-carbonyl) benzyl)phthalazin-1(2H)-one Olaparib Olaparib Intermediate->Olaparib + Cyclopropanecarbonyl Chloride Impurity15 Olaparib Impurity 15 Intermediate->Impurity15 + Butyryl Chloride Reagent_Mix Cyclopropanecarbonyl Chloride (containing Butyryl Chloride impurity) Reagent_Mix->Olaparib Reagent_Mix->Impurity15 caption Figure 2: Competitive Acylation Leading to Impurity 15

Figure 2: Competitive Acylation Leading to Impurity 15

Analytical Detection and Characterization

The presence of Olaparib impurity 15 can be detected and quantified using standard analytical techniques employed in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying impurities in drug substances. A well-developed HPLC method can resolve Olaparib from impurity 15 and other related substances.

For structural confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. LC-MS provides the molecular weight of the impurity, which for impurity 15 is 436.5 g/mol , and its fragmentation pattern can offer further structural insights.[3] ¹H and ¹³C NMR spectroscopy can definitively elucidate the structure by identifying the characteristic signals of the butanoyl group.

Table 1: Physicochemical Properties of Olaparib and Impurity 15

PropertyOlaparibOlaparib Impurity 15
Chemical Name 4-[[3-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Molecular Formula C₂₄H₂₃FN₄O₃C₂₄H₂₅FN₄O₃
Molecular Weight 434.47 g/mol 436.5 g/mol
Key Structural Difference Cyclopropylcarbonyl groupButanoyl group

Strategies for Control and Mitigation

Understanding the formation mechanism of Olaparib impurity 15 is the cornerstone for developing effective control strategies. The primary focus should be on preventing the introduction of the butyryl moiety into the final synthesis step.

Raw Material Control

The most effective control measure is to ensure the purity of the starting materials. Specifically, the cyclopropanecarboxylic acid used to prepare the acylating agent should be rigorously tested for the presence of butyric acid. Implementing a stringent specification for butyric acid in the incoming raw material is crucial.

In-Process Controls

Monitoring the purity of the cyclopropanecarbonyl chloride reagent before its use in the final acylation step can serve as a critical in-process control. Gas Chromatography (GC) is a suitable technique for detecting volatile impurities like butyryl chloride in the acyl chloride reagent.

Purification of the Final API

If impurity 15 is formed, it must be effectively removed during the purification of the final Olaparib API. Crystallization is a common and effective method for purifying solid APIs. The solubility characteristics of Olaparib and impurity 15 may differ, allowing for selective crystallization of the desired product. The efficiency of the purification process in removing this impurity should be validated.

Conclusion

The formation of Olaparib impurity 15 is a clear example of how impurities in raw materials can propagate through a synthetic sequence and impact the purity of the final API. The proposed mechanism, involving the contamination of cyclopropanecarbonyl chloride with butyryl chloride, provides a logical and scientifically sound explanation for the presence of this process-related impurity. By implementing robust raw material controls, in-process monitoring, and effective purification strategies, pharmaceutical manufacturers can ensure the consistent production of high-purity Olaparib, meeting the stringent quality standards required for patient safety and therapeutic efficacy.

References

  • SynThink. Olaparib EP Impurities & USP Related Compounds. [Link]

  • PubChem. Olaparib impurity 15. National Institutes of Health. [Link]

  • SynZeal. Olaparib Impurity 15 (Z-Isomer). [Link]

  • Veeprho. Olaparib Impurities and Related Compound. [Link]

  • Molecules. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC. [Link]

  • Research Journal of Pharmacy and Technology. Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. [Link]

  • ACS Publications. Olaparib Process Development Employing Quality by Design (QbD) Principles | ACS Omega. [Link]

  • KM Pharma Solution Private Limited. Olaparib Impurity 15 (Z-Isomer). [Link]

  • Pharmaffiliates. Olaparib-impurities. [Link]

  • ACS Omega. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • Google Patents.
  • PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. [Link]

Sources

Foundational

Structural Characterization of Olaparib Impurity 15: An Orthogonal NMR and FT-IR Strategy

An in-depth technical guide on the structural elucidation of Olaparib Impurity 15, designed for analytical chemists, regulatory specialists, and drug development professionals. Introduction and Regulatory Context Olapari...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural elucidation of Olaparib Impurity 15, designed for analytical chemists, regulatory specialists, and drug development professionals.

Introduction and Regulatory Context

Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor utilized extensively in the targeted treatment of BRCA-mutated ovarian, breast, and prostate cancers. During the synthesis and scale-up of the active pharmaceutical ingredient (API), various process-related impurities and degradants can emerge, necessitating rigorous impurity profiling to ensure therapeutic efficacy and compliance with ICH Q3A guidelines[1].

One critical process-related impurity is Olaparib Impurity 15 (CAS: 2250243-17-3), chemically defined as 4-(3-(4-butyrylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one[2],[3]. While the parent Olaparib molecule (C₂₄H₂₃FN₄O₃, MW: 434.46 g/mol ) features a highly strained cyclopropanecarbonyl moiety attached to the piperazine ring, Impurity 15 (C₂₄H₂₅FN₄O₃, MW: 436.5 g/mol ) contains a linear butyryl chain[3]. This substitution typically arises from trace butyryl chloride contamination in the cyclopropanecarbonyl chloride starting material or via aberrant ring-opening side reactions during synthesis.

Because the mass difference between the two compounds is a mere +2 Da, chromatographic resolution coupled with mass spectrometry (LC-MS) provides initial detection[4]. However, definitive structural elucidation—required for regulatory qualification—demands orthogonal spectroscopic techniques. This guide details the causal logic and experimental workflows for differentiating these structures using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow A Crude Olaparib API (Contains Process Impurities) B LC-MS Profiling Identify m/z 437.2 [M+H]+ (+2 Da) A->B C Preparative HPLC Targeted Fraction Collection B->C D Isolated Impurity 15 (CAS 2250243-17-3) C->D E FT-IR Analysis Loss of ~3050 cm⁻¹ (Cyclopropyl) Gain of ~2960 cm⁻¹ (Aliphatic) D->E F 1H & 13C NMR Loss of cyclopropyl signals Gain of propyl chain signals D->F G Definitive Structural Elucidation (ICH Q3A Compliance) E->G F->G

Fig 1. Workflow for the isolation and structural elucidation of Olaparib Impurity 15.

FT-IR Spectroscopic Characterization

The Causality of Vibrational Shifts

FT-IR is a powerful tool for distinguishing between the cyclopropyl ring of Olaparib and the linear butyryl chain of Impurity 15. The parent drug exhibits characteristic stretches at ~3400 cm⁻¹ (N-H amine/amide), 3000–3165 cm⁻¹ (aromatic and strained C-H), and 1611–1655 cm⁻¹ (C=O carbonyl)[5].

The diagnostic differentiator lies in the C-H stretching region . In Olaparib, the internal C-C bond angles of the cyclopropane ring are compressed to ~60°. To minimize ring strain, the carbon atoms adopt a hybridization state with higher p-character for the internal C-C bonds (bent bonds), which forces the external C-H bonds to possess higher s-character (approximately sp²·²⁸). Because s-orbitals are closer to the nucleus, the resulting C-H bonds are stiffer and shorter, pushing their stretching frequency above 3000 cm⁻¹ (typically ~3050 cm⁻¹).

Conversely, Impurity 15 features a relaxed, linear butyryl chain. Its carbons are standard sp³ hybridized, meaning the C-H stretching frequencies fall back into the classic aliphatic region below 3000 cm⁻¹ (2850–2960 cm⁻¹).

Comparative FT-IR Data
Functional GroupOlaparib (Parent) Frequency (cm⁻¹)Impurity 15 Frequency (cm⁻¹)Diagnostic Significance
Amide N-H Stretch ~3400~3400Conserved phthalazinone core[5]
Carbonyl C=O Stretch 1611 – 16551615 – 1660Conserved amide/phthalazinone[5]
Cyclopropyl C-H Stretch 3050 – 3100 Absent Confirms loss of strained ring
Aliphatic C-H Stretch Weak (<2900)2870, 2930, 2960 (Strong) Confirms presence of linear alkyl chain
Self-Validating FT-IR Protocol

To ensure the absence of matrix interference (such as moisture masking the N-H or C-H regions), the KBr pellet method must be utilized with a rigorous background subtraction.

  • Sample Preparation: Weigh ~1.5 mg of the isolated Impurity 15 and 200 mg of IR-grade, oven-dried Potassium Bromide (KBr)[5].

  • Homogenization: Grind the mixture in an agate mortar for 2 minutes to ensure a homogenous particle size smaller than the wavelength of incident IR light (prevents Mie scattering).

  • Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Data Acquisition: Collect a background spectrum of a pure KBr pellet. Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans[5].

  • Validation: The system is self-validating if the baseline is flat and the atmospheric CO₂ doublet (~2350 cm⁻¹) is successfully ratioed out.

NMR Spectroscopic Elucidation

The Causality of Chemical Shifts and Splitting

While FT-IR confirms the functional group transformation, NMR provides the exact connectivity and proton count.

In the ¹H NMR of Olaparib, the cyclopropane ring exhibits a unique diamagnetic anisotropy. The circulation of electron density in the strained ring creates a local magnetic field that strongly shields the attached protons, pushing their chemical shifts unusually far upfield (typically ~0.8–0.9 ppm for the CH₂ groups and ~1.9 ppm for the CH group), despite their proximity to an electron-withdrawing carbonyl.

In Impurity 15, the butyryl chain (-C(=O)-CH₂-CH₂-CH₃) follows standard inductive deshielding rules. The terminal methyl group appears as a triplet near 0.9 ppm, the central methylene is a multiplet near 1.6 ppm, and the methylene adjacent to the carbonyl is deshielded to a triplet near 2.3 ppm.

NMR_Logic A Olaparib (Cyclopropanecarbonyl) C 1H: ~0.8 ppm (m, 4H) 1H: ~1.9 ppm (m, 1H) A->C Diagnostic Signals B Impurity 15 (Butyryl) D 1H: ~0.9 ppm (t, 3H) 1H: ~1.6 ppm (m, 2H) 1H: ~2.3 ppm (t, 2H) B->D Diagnostic Signals

Fig 2. Diagnostic 1H NMR signal divergence between Olaparib and Impurity 15.

Comparative NMR Chemical Shifts

Table 2: Diagnostic ¹H and ¹³C NMR Assignments (DMSO-d₆)

MoietyNucleusOlaparib (Parent)Impurity 15 (Butyryl)Multiplicity / Integration
Terminal Alkyl ¹H~0.8 - 0.9 ppm~0.9 ppmOlaparib: m, 4H (CH₂-CH₂)Imp 15: t, 3H (CH₃), J = 7.4 Hz
Mid-Chain ¹H~1.9 ppm~1.6 ppmOlaparib: m, 1H (CH)Imp 15: m, 2H (CH₂)
Alpha to C=O ¹HN/A (part of CH)~2.3 ppmImp 15: t, 2H (CH₂), J = 7.4 Hz
Terminal Alkyl ¹³C~7.5 ppm~13.8 ppmConfirms CH₂ (ring) vs CH₃ (chain)
Mid-Chain ¹³C~10.5 ppm~18.5 ppmConfirms CH (ring) vs CH₂ (chain)
Alpha to C=O ¹³CN/A~34.5 ppmConfirms CH₂ adjacent to carbonyl
Self-Validating NMR Protocol

Because Olaparib and its derivatives are poorly soluble in water, deuterated dimethyl sulfoxide (DMSO-d₆) is the standard solvent.

  • Sample Preparation: Dissolve 15 mg of Impurity 15 in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal reference).

  • ¹H NMR Acquisition: Acquire data on a 400 MHz or 600 MHz spectrometer. Use a spectral width of 12 ppm. Crucial Step: Set the relaxation delay (d1) to at least 2.0 seconds. This ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration values accurately reflect the 3:2:2 ratio of the butyryl chain protons.

  • ¹³C NMR Acquisition: Acquire data at 100 MHz or 150 MHz for 1024–2048 scans. Utilize WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar couplings, yielding sharp singlets for carbon assignment.

  • Validation: The protocol is self-validating when the integration of the aromatic phthalazinone protons (which remain unchanged between Olaparib and Impurity 15) perfectly matches the integration of the newly formed aliphatic chain protons (7 protons total for the butyryl group).

Conclusion

The structural characterization of Olaparib Impurity 15 requires a multi-modal approach. While LC-MS identifies the +2 Da mass shift indicative of the cyclopropyl-to-butyryl transformation[4],[3], it is the orthogonal application of FT-IR and NMR that provides definitive proof. The loss of the >3050 cm⁻¹ s-character-rich C-H stretch in FT-IR, combined with the emergence of classic first-order aliphatic splitting patterns (triplet-multiplet-triplet) in ¹H NMR, creates an irrefutable, self-validating data package suitable for regulatory submission and API batch release.

References

  • PubChem . "Olaparib impurity 15 | C24H25FN4O3 | CID 129142036". National Center for Biotechnology Information. Available at:[Link]

  • Veeprho . "Olaparib Impurity 15 | CAS 2250243-17-3". Veeprho Pharmaceuticals. Available at:[Link]

  • ProQuest . "Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS". Available at:[Link]

  • MDPI . "A Quaternary Solid Dispersion System for Improving the Solubility of Olaparib". Pharmaceutics. Available at:[Link]

Sources

Exploratory

Whitepaper: Mechanistic Elucidation and Analytical Profiling of Olaparib Degradation Pathways Leading to Impurity 15

In the highly regulated landscape of pharmaceutical development, the comprehensive profiling of active pharmaceutical ingredient (API) degradation pathways is a non-negotiable mandate. Olaparib, a potent poly(ADP-ribose)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of pharmaceutical development, the comprehensive profiling of active pharmaceutical ingredient (API) degradation pathways is a non-negotiable mandate. Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in targeted oncology, presents a unique structural topology that makes its stability profile a subject of intense analytical scrutiny. While standard hydrolytic pathways predictably cleave its piperazine amide bonds, the emergence of specific, structurally complex degradants—such as Impurity 15 —demands advanced mechanistic elucidation.

This technical guide dissects the chemical causality, structural transformation, and self-validating analytical protocols required to isolate and identify Olaparib Impurity 15 during forced degradation studies.

Structural Topology and the Anomaly of Impurity 15

Olaparib (C₂₄H₂₃FN₄O₃, exact mass 434.17 Da) contains a highly strained cyclopropanecarbonyl moiety attached to a piperazine ring. Under standard ICH Q1A(R2) forced degradation conditions, the primary degradation pathway involves the simple hydrolysis of the amide bond, leading to the formation of primary degradants known as DP-O1 and DP-O2[1].

However, advanced LC-ESI-Q-TOF-MS/MS profiling reveals a secondary, more complex degradation vector. Impurity 15 (CAS 2250243-17-3), chemically designated as 4-(3-(4-butyrylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, emerges under specific stress conditions[2].

The structural variance between the parent API and Impurity 15 is profound: the highly strained cyclopropane ring of Olaparib is fully opened and reduced to a linear aliphatic butyryl chain in Impurity 15. This transformation corresponds to a molecular formula of C₂₄H₂₅FN₄O₃, representing a precise mass shift of +2.016 Da (m/z 437.19[M+H]⁺) compared to the parent API (m/z 435.18[M+H]⁺)[2].

Mechanistic Causality: The Reductive Ring-Opening Pathway

As an Application Scientist, one must look beyond the empirical mass shift and understand the thermodynamic driving forces. Why does the cyclopropane ring open?

The cyclopropane ring possesses approximately 27.5 kcal/mol of Baeyer strain energy. Under severe acidic stress (e.g., 1 M HCl at 60 °C), the adjacent amide carbonyl oxygen becomes protonated[1]. This protonation drastically increases the electrophilic character of the carbonyl carbon, drawing electron density away from the adjacent cyclopropyl ring. To relieve the immense angular strain, the ring undergoes nucleophilic attack by the aqueous solvent, leading to an initial ring cleavage.

In the complex redox environment of forced degradation (often exacerbated by trace metals or specific solvent interactions), this intermediate undergoes a hydrogen abstraction/reduction event, yielding the saturated, linear butyryl moiety characteristic of Impurity 15.

MechanisticPathway Olaparib Olaparib (m/z 435) Cyclopropanecarbonyl Group Protonation Acidic Stress (1M HCl) Carbonyl Protonation Olaparib->Protonation RingOpening Electrophilic Ring Opening (+ H2O / Nucleophile) Protonation->RingOpening Reduction Hydrogen Abstraction (Reductive Cleavage) RingOpening->Reduction Impurity15 Impurity 15 (m/z 437) Linear Butyryl Moiety Reduction->Impurity15

Mechanistic degradation pathway from Olaparib to Impurity 15.
Quantitative Degradation Profile

Understanding the intrinsic stability of Olaparib requires mapping its degradation across multiple vectors. The table below synthesizes quantitative degradation data from foundational studies, illustrating the conditions under which Impurity 15 and other degradants manifest[1],[3].

Stress ConditionReagent / ParametersDurationObserved Degradation (%)Primary Degradants Identified
Acid Hydrolysis 1 M HCl, 60 °C60 minMarked (~12-15%)DP-O1, DP-O2, Impurity 15
Base Hydrolysis 1 M NaOH, 60 °C60 minExtensive (>20%)DP-O1, DP-O2
Oxidative Stress 15% H₂O₂ (w/w), 60 °C60 minSlight (~13.9%)DP-O4
Thermal Stress 70 °C (Solid State)3 hoursNo Degradation (0%)None

Note: Base-catalyzed hydrolysis of Olaparib is highly dependent on the solvent ratio, with degradation accelerating as the content of aprotic-dipolar solvent (ACN) decreases[3].

Self-Validating Experimental Methodologies

To accurately profile Impurity 15 without introducing synthetic artifacts, the analytical protocol must be a self-validating system. The following step-by-step methodology ensures absolute data integrity through mass balance verification and orthogonal detection[4].

Step 1: Sample Preparation & Baseline Establishment
  • Action: Prepare a 1.0 mg/mL stock solution of Olaparib in ACN/H₂O (50:50, v/v). Run an immediate t=0 aliquot through the LC-MS system.

  • Causality: Utilizing a 50:50 organic/aqueous mix ensures complete solubilization of the API before applying aqueous stress reagents, preventing biphasic reaction kinetics[3]. The t=0 baseline validates that Impurity 15 is a genuine degradant and not a pre-existing process impurity (e.g., unreacted butyryl chloride from synthesis).

Step 2: Stress Application
  • Action: Dilute the stock to a final concentration in ACN/H₂O (25:75, v/v) containing 1 M HCl. Incubate at 60 °C for exactly 60 minutes.

  • Causality: The high aqueous fraction (75%) drives the hydrolytic mechanisms, while the thermal energy (60 °C) provides the necessary activation energy to overcome the Baeyer strain barrier of the cyclopropane ring[3].

Step 3: Reaction Quenching (Critical Validation Step)
  • Action: Extract a 5 mL aliquot and immediately neutralize it with 5 mL of 1 M NaOH.

  • Causality: Neutralization halts the degradation kinetically, providing an accurate "snapshot" of the reaction at t=60 min. Furthermore, injecting highly acidic samples degrades the UHPLC column's silica backbone over time, which causes retention time drift and invalidates the mass balance calculations[1].

Step 4: Orthogonal Detection via UHPLC-DAD-Q-TOF-MS/MS
  • Action: Analyze the quenched sample using an InertSustain C18 column (250 × 4.6 mm, 5 μm) with a gradient mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile at 1 mL/min[4].

  • Causality: Ammonium acetate is a volatile, MS-compatible buffer that ensures consistent ionization[4]. Utilizing a Diode Array Detector (DAD) at 254 nm ensures accurate mass balance calculations (confirming the sum of degradant peak areas equals the lost API peak area). Simultaneously, the Q-TOF mass spectrometer provides sub-ppm mass accuracy, which is mandatory to differentiate the +2 Da shift of Impurity 15 from other isobaric interferences[4].

Workflow Prep Sample Prep (ACN/H2O) Stress Apply Stress (Acid/Base/Ox) Prep->Stress Quench Neutralization (Quench Reaction) Stress->Quench LCMS UHPLC-Q-TOF Separation & MS/MS Quench->LCMS Analysis Data Analysis (MassChemSite) LCMS->Analysis

Self-validating experimental workflow for forced degradation and LC-MS/MS analysis.
Conclusion

The identification of Olaparib Impurity 15 underscores the necessity of high-resolution, orthogonal analytical techniques in pharmaceutical stability profiling. By understanding the thermodynamic vulnerabilities of the API—specifically the strain energy of the cyclopropanecarbonyl moiety—analytical scientists can predict, isolate, and accurately characterize complex degradants. Implementing self-validating protocols, such as meticulous reaction quenching and mass balance verification, ensures that the resulting stability-indicating assays are robust, reproducible, and fully compliant with global regulatory standards.

References
  • Olaparib: An In-Depth Technical Guide to Degrad
  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib ACS Omega - ACS Public
  • Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products PubMed / Journal of Pharmaceutical and Biomedical Analysis
  • Olaparib impurity 15 | C24H25FN4O3 | CID 129142036 PubChem - NIH

Sources

Foundational

Pharmacopeial Profiling and Analytical Resolution of Olaparib Impurity 15: A Comprehensive Technical Guide

Executive Summary Olaparib, a pioneering poly (ADP-ribose) polymerase (PARP) inhibitor, has revolutionized the targeted treatment of BRCA-mutated ovarian, breast, and prostate cancers. As its clinical applications expand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Olaparib, a pioneering poly (ADP-ribose) polymerase (PARP) inhibitor, has revolutionized the targeted treatment of BRCA-mutated ovarian, breast, and prostate cancers. As its clinical applications expand, the rigorous control of its process-related impurities and degradation products has become a focal point for regulatory agencies. Among these, Olaparib Impurity 15 (also known as Olaparib Impurity T) represents a critical structurally related compound requiring precise analytical monitoring. This whitepaper provides an in-depth mechanistic and analytical framework for understanding the pharmacopeial status, chemical properties, and validated isolation protocols for Olaparib Impurity 15.

Chemical and Structural Characterization

Olaparib Impurity 15 diverges from the active pharmaceutical ingredient (API) primarily in its aliphatic side chain. While Olaparib features a rigid cyclopropanecarbonyl group attached to the piperazine ring, Impurity 15 contains a flexible butyryl (1-oxobutyl) substitution [1]. This structural variance typically arises as a process-related synthetic intermediate or a byproduct during the acylation phase of API manufacturing.

Table 1: Physicochemical Properties of Olaparib Impurity 15

PropertySpecification / Value
IUPAC Name 4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one
CAS Registry Number 2250243-17-3 / 1830366-25-0
Molecular Formula C₂₄H₂₅FN₄O₃
Molecular Weight 436.49 g/mol
Topological Polar Surface Area (TPSA) 82.1 Ų
Origin Process-related impurity / Synthetic byproduct

Pharmacopeial Status and Regulatory Landscape

The pharmacopeial landscape for Olaparib is currently in a state of active evolution. Historically, Olaparib has been controlled via in-house manufacturer specifications validated against ICH Q3A(R2) and Q3B(R2) guidelines. However, formal monographs are now entering official compendia:

  • European Pharmacopoeia (Ph. Eur.) : The draft monograph for "Olaparib tablets" (Text number: 3239) was recently published in Pharmeuropa 37.4 for public consultation [2]. This marks a significant step toward standardizing the liquid chromatographic methods required to resolve closely eluting impurities like Impurity 15.

  • United States Pharmacopeia (USP) : "OLAPARIB CAPSULES" has been listed under the USP Priority Monographs program, signaling imminent official standards for API purity and related compounds [3].

Under these emerging monographs, Impurity 15 must be quantified using highly specific stability-indicating assays, typically requiring a resolution factor ( Rs​ ) of >1.5 between the API and the impurity peak to ensure compliance with the standard 0.10% – 0.15% qualification thresholds.

Mechanistic Context: Why Impurity Profiling Matters

Olaparib exerts its therapeutic effect via "synthetic lethality," binding to the active site of PARP1/2 and trapping the enzyme on single-strand DNA breaks. Structural modifications in impurities, such as the flexible butyryl chain in Impurity 15 compared to the cyclopropyl group in Olaparib, can alter binding affinity and pharmacokinetics. If present in high concentrations, such impurities could potentially introduce off-target toxicity or reduce overall therapeutic efficacy.

PARP_Pathway DNA DNA Single-Strand Break PARP PARP1 / PARP2 Enzyme DNA->PARP Recruits Trapping PARP Trapping on DNA PARP->Trapping API-induced Olaparib Olaparib (API) High Affinity Binding Olaparib->PARP Inhibits Impurity Impurity 15 Altered Binding Kinetics Impurity->PARP Weak/Variable Inhibition Lethality Synthetic Lethality (BRCA-mutant Cell Death) Trapping->Lethality Apoptosis

Caption: Mechanistic pathway of PARP trapping by Olaparib and potential kinetic deviation by Impurity 15.

Experimental Protocol: Analytical Resolution and Quantification

To achieve baseline separation of Olaparib and Impurity 15, a robust Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) method is required. The following self-validating protocol is designed based on contemporary stability-indicating assay methodologies [4].

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Accurately weigh 10 mg of Olaparib API and spike with 0.015 mg (0.15% w/w) of Olaparib Impurity 15 reference standard [5].

  • Causality: Spiking at the 0.15% threshold ensures the method's Limit of Quantitation (LOQ) is rigorously tested against ICH Q2(R1) validation parameters.

  • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to ensure complete solubilization. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation (UHPLC)

  • Column : InertSustain C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent high-resolution column.

  • Mobile Phase A : 10 mM Ammonium Acetate buffer adjusted to pH 4.5 with glacial acetic acid.

  • Mobile Phase B : LC-MS grade Acetonitrile.

  • Gradient Program : 0-2 min (5% B), 2-10 min (linear gradient to 60% B), 10-14 min (60% B), 14-15 min (return to 5% B).

  • Flow Rate : 0.4 mL/min at a column temperature of 40°C.

  • Causality: The acidic pH (4.5) of Mobile Phase A suppresses the ionization of silanol groups on the stationary phase, preventing peak tailing of the basic piperazine moiety shared by both the API and Impurity 15.

Step 3: Mass Spectrometric Detection (ESI-Q-TOF-MS/MS)

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Parameters : Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • Target m/z : Monitor the precursor ion [M+H]⁺ at m/z 435.18 for Olaparib and m/z 437.20 for Impurity 15.

  • Causality: ESI+ leverages the nitrogen-rich structure of the phthalazinone and piperazine rings for optimal protonation, ensuring high detection sensitivity even at trace impurity levels.

Step 4: System Suitability and Validation

  • Inject the system suitability solution (API + Impurity 15) six times.

  • Ensure the resolution ( Rs​ ) between Olaparib and Impurity 15 is ≥ 2.0.

  • Verify that the relative standard deviation (RSD) of the Impurity 15 peak area is ≤ 5.0%.

Analytical_Workflow Prep Sample Prep (API + Impurity Spiking) UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC 2 µL Injection MSMS ESI-Q-TOF-MS/MS (Mass Characterization) UHPLC->MSMS Eluent NMR NMR Spectroscopy (Structural Confirmation) MSMS->NMR Fraction Collection Compliance Pharmacopeial Compliance (Ph. Eur./USP) NMR->Compliance Data Validation

Caption: Sequential analytical workflow for the isolation, characterization, and validation of Olaparib Impurity 15.

Conclusion

The rigorous profiling of Olaparib Impurity 15 is an indispensable component of the drug's lifecycle management. With the impending formalization of Olaparib monographs in both the European Pharmacopoeia and the United States Pharmacopeia, pharmaceutical manufacturers must adopt high-resolution, stability-indicating analytical methodologies. By leveraging advanced UHPLC-MS/MS techniques, laboratories can ensure baseline resolution of Impurity 15, thereby safeguarding the clinical efficacy and safety profile of this critical oncological therapeutic.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129142036, Olaparib impurity 15." PubChem,
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Pharmeuropa 37.4 just released." EDQM,
  • United States Pharmacopeia (USP). "Priority Monographs." USP,
  • ResearchGate. "Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products.
  • Veeprho.

Protocols & Analytical Methods

Method

Application Note: Quality by Design (QbD) Guided HPLC-UV/MS Method Development for the Detection and Quantification of Olaparib Impurity 15

Introduction & Mechanistic Background Olaparib is a first-in-class, orally active poly (ADP-ribose) polymerase (PARP) inhibitor, primarily indicated for the treatment of BRCA-mutated ovarian, breast, and prostate cancers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Olaparib is a first-in-class, orally active poly (ADP-ribose) polymerase (PARP) inhibitor, primarily indicated for the treatment of BRCA-mutated ovarian, breast, and prostate cancers[1]. Mechanistically, Olaparib acts by binding to the active site of DNA-associated PARP1 and PARP2 enzymes, preventing their dissociation and trapping them on single-strand DNA breaks. This replication fork stalling ultimately leads to double-strand breaks and tumor cell apoptosis in homologous recombination-deficient cells[1].

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP PARP1 / PARP2 Recruitment & DNA Repair Initiation SSB->PARP Trapping PARP-DNA Complex Trapping (Replication Fork Stall) PARP->Trapping Inhibited by Olaparib Olaparib API (PARP Inhibitor) Olaparib->Trapping Induces DSB Double-Strand DNA Break (DSB) Trapping->DSB Apoptosis Tumor Cell Apoptosis (BRCA-deficient cells) DSB->Apoptosis

Fig 1. Olaparib mechanism of action via PARP inhibition and DNA-complex trapping.

During the lifecycle of Olaparib manufacturing and storage, rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. A critical analyte of interest is Olaparib Impurity 15 (Z-Isomer) , chemically identified as (Z)-3-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzylidene)isobenzofuran-1(3H)-one (CAS: 2905341-99-1)[2]. This application note details the causality of its formation and provides a self-validating HPLC-UV/MS protocol for its precise quantification.

Chemical Profile & Causality of Impurity 15 Formation

To develop a robust analytical method, one must first understand the structural causality of the target analyte. The Olaparib Active Pharmaceutical Ingredient (API) relies on a stable phthalazin-1(2H)-one core[3]. In contrast, Impurity 15 contains an isobenzofuran-1(3H)-one (lactone) ring system[4].

This structural divergence occurs via two distinct mechanistic pathways:

  • Process Impurity (Synthetic Origin): During API synthesis, the isobenzofuranone intermediate undergoes condensation with hydrazine hydrate to form the phthalazinone ring. Incomplete conversion leaves residual Impurity 15 in the product matrix[1].

  • Degradation Product (Stability Origin): Olaparib is highly sensitive to acidic hydrolysis and oxidative stress. Under these conditions, the phthalazinone ring can undergo hydrolytic cleavage and subsequent lactonization, reverting to the isobenzofuranone structure of Impurity 15[5].

Impurity15_Logic Precursor Isobenzofuran-1(3H)-one Intermediate Hydrazine Hydrazine Hydrate (Condensation Reagent) Precursor->Hydrazine Olaparib Olaparib API (Phthalazinone Ring) Precursor->Olaparib Complete Synthesis Imp15 Impurity 15 (Z-Isomer) CAS: 2905341-99-1 Precursor->Imp15 Incomplete Reaction (Process Impurity) Olaparib->Imp15 Ring Opening & Lactonization (Degradation Pathway) Acidic Acidic Hydrolysis / Oxidative Stress

Fig 2. Mechanistic pathways for the formation of Olaparib Impurity 15.

Method Development Rationale: Causality Behind Experimental Choices

Analytical methods must be designed with deliberate physical chemistry considerations. The following parameters were optimized to isolate Impurity 15 from the main Olaparib peak and other related substances:

  • Stationary Phase Selection (BDS Hypersil C8): While C18 columns are standard, the bulky, highly hydrophobic nature of the isobenzofuranone ring in Impurity 15 causes excessive retention and peak broadening on C18 phases. A C8 column (250 mm × 4.6 mm, 5 µm) reduces hydrophobic interaction, allowing for sharper peak elution within a 60-minute gradient[5],[6].

  • Mobile Phase pH (4.5 Ammonium Acetate): Olaparib and its impurities contain a piperazine moiety. At pH 4.5, the secondary/tertiary amines are fully protonated. This prevents secondary ion-exchange interactions with residual free silanols on the silica support, eliminating peak tailing[6],[7].

  • Orthogonal Detection: A Photodiode Array (PDA) detector set to 220 nm captures the maximal absorbance of the conjugated aromatic systems. Coupling this with ESI-Q-TOF-MS provides unambiguous mass spectral confirmation (m/z 420.44 for Impurity 15)[5],[3].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column BDS Hypersil C8 (250 mm × 4.6 mm, 5 µm)Reduced hydrophobicity compared to C18 prevents excessive retention of Impurity 15.
Mobile Phase A 0.01 M Ammonium Acetate (pH 4.5)Protonates the piperazine moiety, minimizing silanol interactions and peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength for gradient profiling.
Flow Rate 1.0 mL/minBalances column backpressure with optimal theoretical plate height (van Deemter).
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection PDA at 220 nm / ESI-Q-TOF-MS220 nm is optimal for aromatic absorbance; MS provides orthogonal mass confirmation.
Injection Vol 10 µLPrevents column overloading while maintaining adequate sensitivity (S/N ratio).
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile Rationale
0.08020Isocratic hold to focus polar analytes at the column head.
10.06040Linear gradient to elute the Olaparib API (~15.4 min)[6].
30.04060Ramp to elute strongly retained degradants (Impurity 15).
45.02080High organic wash to remove highly lipophilic matrix components.
50.08020Return to initial conditions.
60.08020Re-equilibration prior to the next injection.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . The workflow incorporates an internal System Suitability Test (SST) gatekeeper. If the SST criteria are not met, the system automatically invalidates the run, forcing the analyst to troubleshoot before any sample data is acquired or integrated.

Phase 1: Preparation of Solutions
  • Diluent Preparation: Mix Methanol and Milli-Q Water in a 70:30 (v/v) ratio. Degas by sonication for 10 minutes[8].

  • Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (0.01 M). Adjust the pH to 4.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane[7].

  • Standard Solution (SST): Accurately weigh 20 mg of Olaparib reference standard and 0.1 mg of Impurity 15 reference standard. Dissolve in 10 mL of ethanol, sonicate for 10 minutes, and make up to 100 mL with diluent[8].

Phase 2: The Self-Validating Workflow

HPLC_Workflow Step1 1. Mobile Phase & Diluent Prep (Buffer pH 4.5 / ACN) Step2 2. Standard & Sample Prep (Olaparib + Impurity 15) Step1->Step2 Step3 3. System Suitability Test (SST) (Internal Validation Gate) Step2->Step3 SST_Pass Pass: Res > 2.0, RSD < 2.0% Proceed to Analysis Step3->SST_Pass Meets Criteria SST_Fail Fail: System Invalid Troubleshoot & Re-prep Step3->SST_Fail Fails Criteria Step4 4. Gradient LC-MS/UV Execution (BDS Hypersil C8, 220nm) Step5 5. Data Acquisition & Integration (Empower / MassLynx) Step4->Step5 SST_Pass->Step4

Fig 3. Self-validating HPLC experimental workflow with embedded System Suitability Test (SST).

Phase 3: System Suitability & Validation Criteria

Before injecting unknown samples, inject the SST Standard Solution six times (n=6). The system is only validated for use if the following criteria are strictly met. This ensures that the chromatographic environment is thermodynamically and kinetically stable.

Table 3: System Suitability Test (SST) Criteria (Self-Validating Metrics)
ParameterAcceptance CriteriaPurpose in Self-Validation
Resolution ( Rs​ ) > 2.0 (API vs Imp 15)Ensures baseline separation, preventing integration overlap and false quantification.
Tailing Factor ( Tf​ ) ≤ 1.5 (for all peaks)Validates column health, frit integrity, and confirms optimal mobile phase pH buffering.
Theoretical Plates ( N ) > 5000Confirms column efficiency and proper packing integrity.
% RSD of Peak Area ≤ 2.0% (n=6)Verifies autosampler injection precision and detector baseline stability.

Note: If any parameter in Table 3 fails, the analytical sequence must be aborted. The analyst must flush the system, verify mobile phase pH, check column backpressure, and re-initiate the SST sequence.

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Application

Application Note: Optimized Sample Preparation Strategies for the Trace Analysis of Olaparib Impurity 15

Introduction: The Imperative for Purity in PARP Inhibition Olaparib is a groundbreaking oral poly (ADP-ribose) polymerase (PARP) inhibitor, pivotal in the treatment of cancers with mutations in the BRCA1/BRCA2 genes, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in PARP Inhibition

Olaparib is a groundbreaking oral poly (ADP-ribose) polymerase (PARP) inhibitor, pivotal in the treatment of cancers with mutations in the BRCA1/BRCA2 genes, such as certain types of ovarian, breast, and prostate cancer[1][2]. By blocking PARP enzymes, Olaparib prevents the repair of single-strand DNA breaks, which in BRCA-deficient cells, leads to the accumulation of catastrophic double-strand breaks and subsequent cell death[3]. The manufacturing process of any active pharmaceutical ingredient (API) can introduce impurities, which may originate from starting materials, by-products, intermediates, or degradation products[4][5].

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product[4][6][7]. Impurities present above the identification threshold (typically ≤0.10%) must be structurally characterized and qualified through toxicological studies[6][8]. This necessitates the development of highly sensitive and selective analytical methods capable of detecting and quantifying impurities at trace levels.

This application note focuses on Olaparib Impurity 15 , identified as 4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one[9]. Structurally similar to the parent API, this impurity presents a significant analytical challenge due to comparable physicochemical properties. The objective of this document is to provide researchers and drug development professionals with robust, validated sample preparation protocols for the reliable trace analysis of Olaparib Impurity 15 in both the drug substance and formulated drug products.

The Analytical Challenge: Selectivity and Sensitivity

The primary challenge in analyzing Olaparib Impurity 15 is its structural similarity to Olaparib. This results in similar solubility, chromatographic retention, and ionization efficiency, making it difficult to resolve and quantify, especially when the impurity is present at levels several orders of magnitude lower than the API. Effective sample preparation is therefore not merely a preliminary step but the cornerstone of a successful trace analysis strategy. It aims to:

  • Minimize Matrix Interference: Remove the bulk of the Olaparib API and any excipients from the drug product matrix that could suppress the analyte signal or co-elute with the impurity.

  • Concentrate the Analyte: Increase the concentration of Impurity 15 to a level well above the limit of quantification (LOQ) of the analytical instrument.

  • Ensure Method Robustness: Provide a reproducible extraction that yields high and consistent recovery.

Strategic Selection of a Sample Preparation Method

The choice of sample preparation technique is dictated by the sample matrix, the required sensitivity, and laboratory throughput. A direct "dilute-and-shoot" approach, while simple, is often inadequate for trace analysis due to overwhelming matrix effects from the API. Therefore, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are preferred.

MethodSelection start Start: Define Analytical Goal (Trace Analysis of Impurity 15) matrix What is the sample matrix? start->matrix api Drug Substance (API) matrix->api API dp Drug Product (e.g., Tablet) matrix->dp Drug Product sensitivity Is high concentration factor required? lle Protocol 1: Liquid-Liquid Extraction (LLE) Good for simple matrix cleanup. sensitivity->lle No / Moderate spe Protocol 2: Solid-Phase Extraction (SPE) Excellent for complex matrices and high concentration. sensitivity->spe Yes direct Dilute-and-Shoot (High Risk of Matrix Effects) Proceed with caution. sensitivity->direct No, and using UPLC-MS/MS api->sensitivity dp->spe Complex Matrix

Caption: Decision tree for selecting an appropriate sample preparation method.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a fundamental separation technique that partitions analytes between two immiscible liquid phases based on their relative solubilities[10][11][12]. This protocol is effective for cleaning up samples of the Olaparib drug substance where the primary interferent is the API itself.

Causality Behind Experimental Choices: Olaparib and Impurity 15 are weakly basic compounds with moderate polarity. By adjusting the pH of the aqueous phase to be slightly acidic (pH ~5-6), we can ensure both compounds are in their neutral or very slightly protonated state. We then select an organic solvent, like Dichloromethane (DCM), which has a high affinity for these compounds. The key to separation lies in the slight difference in their partition coefficients. Multiple extractions are used to improve the recovery of the trace impurity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 50 mg of the Olaparib drug substance into a 15 mL centrifuge tube.

  • Dissolution: Dissolve the sample in 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex until fully dissolved.

  • Aqueous Dilution: Add 4.0 mL of a 20 mM ammonium acetate buffer (pH 5.5). This creates the initial aqueous phase.

  • First Extraction: Add 5.0 mL of Dichloromethane (DCM). Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the aqueous (upper) and organic (lower) layers.

  • Collection: Carefully transfer the lower organic layer to a clean glass tube using a Pasteur pipette.

  • Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous phase two more times, pooling all organic extracts. This ensures maximum recovery of the impurity.

  • Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase (e.g., 50:50 Acetonitrile:Water) for UPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more powerful and selective technique, ideal for complex matrices like formulated drug products and for achieving lower detection limits[13][14]. It uses a solid sorbent to retain the analyte, which is then selectively washed and eluted[12].

Causality Behind Experimental Choices: We select a reversed-phase (C18) SPE sorbent, which retains compounds based on hydrophobic interactions[15]. Both Olaparib and Impurity 15 are hydrophobic and will be retained from an aqueous sample. The separation strategy relies on a carefully optimized wash step. A wash solvent with a moderate percentage of organic solvent (e.g., 20% methanol) is strong enough to elute some of the more polar formulation excipients but weak enough to leave both the API and the impurity bound to the sorbent. The final elution with a high-organic-content solvent recovers the analytes of interest, now free from many interferences.

SPE_Workflow cluster_prep Sample & Sorbent Prep cluster_extraction Extraction Process sample_prep 1. Sample Dissolution (Drug Product in DMSO/H2O) condition 2. Condition Sorbent (Methanol) equilibrate 3. Equilibrate Sorbent (Water) condition->equilibrate load 4. Load Sample equilibrate->load wash 5. Wash Interferences (20% MeOH in Water) load->wash elute 6. Elute Analytes (90% MeOH in Water) wash->elute evap 7. Evaporate & Reconstitute elute->evap analysis Inject for UPLC-MS/MS Analysis evap->analysis

Caption: General workflow for the Solid-Phase Extraction (SPE) protocol.

Step-by-Step Methodology:

  • Sample Preparation: Crush a single Olaparib tablet to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of Olaparib into a 50 mL volumetric flask. Add 5 mL of DMSO, sonicate for 10 minutes, then dilute to volume with water. Mix well and filter through a 0.45 µm PVDF filter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading: Load 5.0 mL of the filtered sample solution onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove hydrophilic excipients and other interferences.

  • Elution: Elute the retained Olaparib and Impurity 15 with 3 mL of 90% methanol in water into a collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase for analysis.

Method Performance and Validation Summary

Both protocols should be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose[16]. Key validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (recovery), and precision. The following table summarizes the expected performance characteristics of each method when coupled with UPLC-MS/MS.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)"Dilute-and-Shoot"
Matrix Applicability Drug SubstanceDrug Substance & ProductSimple, clean matrices only
Typical Recovery 80 - 95%90 - 105%N/A
Precision (%RSD) < 10%< 5%< 15% (if successful)
Relative LOQ ~0.01%~0.005%> 0.05%
Matrix Effect ModerateLowHigh
Throughput Low to MediumHigh (amenable to automation)Very High
Solvent Consumption HighLow to MediumVery Low

Conclusion

The reliable trace analysis of Olaparib Impurity 15 is critical for ensuring the quality and safety of Olaparib drug products. The choice of sample preparation is paramount to achieving the required sensitivity and selectivity.

  • Liquid-Liquid Extraction (LLE) offers a viable method for cleaning up the drug substance, providing good recovery with standard laboratory equipment.

  • Solid-Phase Extraction (SPE) is the superior method for complex drug product matrices and for applications requiring the lowest possible limits of detection. Its high selectivity significantly reduces matrix effects, leading to more robust and reproducible results.

Direct injection methods are generally not recommended for this type of trace analysis due to the high potential for ion suppression and analytical interference from the API. The protocols provided herein serve as a robust starting point for method development and validation, enabling laboratories to meet the stringent regulatory requirements for impurity analysis.

References

  • PubChem. Olaparib impurity 15. National Center for Biotechnology Information. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • UroToday. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. [Link]

  • Rocchitta, G., et al. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharmaffiliates. Olaparib-impurities. [Link]

  • ACS Publications. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. [Link]

  • Chen, X., et al. (2024). Olaparib Process Development Employing Quality by Design (QbD) Principles. ACS Omega. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link]

  • ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • PubMed. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]

  • IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • RSC Publishing. (2023). Quantification of olaparib in human liver microsomes using an ultra-fast UPLC-MS/MS quantitative approach: in vitro and in silico metabolic stability assessment. [Link]

  • KM Pharma Solution Private Limited. Olaparib Impurity 15 (Z-Isomer). [Link]

  • ResearchGate. (2014). Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma. [Link]

  • Recipharm. Development and validation of ICP-OES for trace element estimation. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • SynZeal. Olaparib Impurities. [Link]

  • Al-Busaidi, J.K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Heliyon. [Link]

  • ACS Publications. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • LCGC International. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • Toption Instrument. (2024). What is liquid liquid Extraction(LLE). [Link]

  • PubMed. (2025). Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. [Link]

  • PubMed. (2025). Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • Ashdin Publishing. (2022). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. [Link]

  • RSC Publishing. (2002). Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • TGA. (2019). Australian Public Assessment Report for Olaparib. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • MOE. V Quality control : guidelines for achieving quality in trace analysis. [Link]

  • A3P. Some good validation practices for analytical procedures. [Link]

  • FDA. (2014). Center for Drug Evaluation and Research - Application Number: 206162Orig1s000. [Link]

Sources

Method

Application Note: Preparative HPLC Isolation and Structural Purification of Olaparib Impurity 15 from Synthetic Crude Mixtures

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Regulatory Context Olaparib is a fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Regulatory Context

Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor utilized extensively in the treatment of BRCA-mutated ovarian, breast, and pancreatic cancers. During the multi-step synthesis of Olaparib, or during forced degradation studies, several structurally analogous impurities are generated[1][2]. Regulatory agencies (FDA, EMA) and ICH Q3A(R2)/Q3B(R2) guidelines strictly mandate that any pharmaceutical impurity exceeding a 0.10% threshold must be isolated, structurally elucidated, and continuously monitored[3].

One of the most challenging process-related byproducts to isolate is Olaparib Impurity 15 (often chemically designated as the Z-isomer of the isobenzofuranone intermediate). This impurity arises from the incomplete cyclization of the phthalazinone core during the final stages of API synthesis[4]. Because its molecular weight and polarity are nearly identical to the active pharmaceutical ingredient (API), standard flash chromatography is insufficient. This application note details a highly optimized, self-validating Preparative High-Performance Liquid Chromatography (Prep-HPLC) methodology designed to isolate Impurity 15 to >98% purity for downstream toxicological and analytical qualification.

Physicochemical Profiling

Understanding the subtle structural differences between the API and the impurity is the foundation of rational chromatographic method development.

Table 1: Physicochemical Comparison of Olaparib and Impurity 15

ParameterOlaparib (API)Olaparib Impurity 15 (Z-Isomer)
CAS Number 763113-22-02905341-99-1
Molecular Formula C₂₄H₂₃FN₄O₃C₂₄H₂₁FN₂O₄
Molecular Weight 434.47 g/mol 420.44 g/mol
Core Heterocycle Phthalazin-1(2H)-oneIsobenzofuran-1(3H)-one
UV λmax​ ~254 nm, 276 nm~254 nm, 276 nm
Chromatographic Behavior Elutes earlier (more polar)Elutes later (more hydrophobic)

Causality Insight: The replacement of the nitrogen-rich phthalazinone ring with an oxygen-containing isobenzofuranone ring removes a hydrogen-bond donor/acceptor site. Consequently, Impurity 15 exhibits slightly higher hydrophobicity, dictating that it will elute after the main Olaparib peak on a reversed-phase C18 column[5].

Method Development Rationale

To transition from an analytical observation to a preparative isolation, every parameter must be engineered for high loading capacity and fraction purity.

  • Stationary Phase Selection: A high-carbon-load, fully end-capped C18 column (e.g., 250 mm × 21.2 mm, 5 µm) is required. End-capping is critical; unreacted surface silanols on the silica support will interact with the basic piperazine moiety of the molecules, causing severe peak tailing and cross-contamination of fractions.

  • Mobile Phase & Volatility: We utilize 0.1% Trifluoroacetic Acid (TFA) in water as Mobile Phase A, and pure Acetonitrile as Mobile Phase B.

    • Why TFA? TFA acts as a strong ion-pairing agent, dropping the pH to ~2.0. This ensures the piperazine nitrogen remains fully protonated, locking the molecule into a single ionization state for razor-sharp peak shapes[5].

    • Why not phosphate buffer? Phosphate buffers are non-volatile. Because the ultimate goal is to isolate the solid impurity powder, the mobile phase must be completely sublimated during lyophilization.

  • Sample Diluent: Olaparib and its precursors exhibit notoriously poor aqueous solubility[6]. The crude mixture must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high loading concentration (50 mg/mL) without precipitating at the column frit.

Workflow Visualization

Workflow Crude Crude Synthetic Mixture (Olaparib + Impurity 15) Prep Sample Preparation (Dissolution in Anhydrous DMSO) Crude->Prep HPLC Preparative HPLC (C18, 0.1% TFA / ACN Gradient) Prep->HPLC Fraction Fraction Collection (UV Triggered @ 276 nm) HPLC->Fraction QC Self-Validation Check (Analytical UHPLC-MS Purity) Fraction->QC Aliquot Sampling QC->HPLC Purity < 98% (Recycle) Lyophilize Lyophilization (Solvent Sublimation) QC->Lyophilize Purity ≥ 98% Pure Pure Olaparib Impurity 15 (>98% Purity for R&D) Lyophilize->Pure

Figure 1: Preparative HPLC workflow for isolating Olaparib Impurity 15.

Step-by-Step Preparative Isolation Protocol

Phase 1: The Self-Validating System Check

Before committing expensive crude material to the preparative column, the system must self-validate its resolving power.

  • Inject 20 µL of a 1 mg/mL analytical standard mixture (Olaparib + Impurity 15) onto the preparative column.

  • Calculate the chromatographic resolution ( Rs​ ) between the two peaks.

  • Validation Gate: The instrument sequence must be programmed to automatically halt if Rs​<1.5 . Proceed to Phase 2 only if baseline separation is confirmed.

Phase 2: Sample Preparation
  • Weigh exactly 500 mg of the crude synthetic Olaparib mixture.

  • Transfer to a 20 mL scintillation vial and add 10 mL of anhydrous DMSO.

  • Sonicate for 15 minutes at room temperature until complete dissolution is achieved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into preparative autosampler vials. Causality: PTFE is chosen over Nylon or PVDF due to its superior chemical resistance to pure DMSO.

Phase 3: Preparative Gradient Execution

Execute the separation using the optimized gradient outlined in Table 2.

Table 2: Optimized Preparative HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)Mechanistic Purpose
0.020.08020Equilibration & Sample Loading
5.020.08020Isocratic Hold: Washes DMSO to waste
25.020.04060Shallow Gradient: Maximizes Rs​
27.020.0595Column Wash: Removes lipophilic dimers
32.020.0595Isocratic Wash
35.020.08020Re-equilibration for next injection
  • Injection Volume: 500 µL (25 mg total load per run).

  • Detection: PDA set to monitor 254 nm and 276 nm.

  • Fraction Collection: Set the fraction collector to trigger via slope and threshold at 276 nm. Causality: 276 nm represents the λmax​ of the conjugated aromatic systems in both molecules, providing maximum sensitivity without the baseline drift often seen at 254 nm due to TFA absorbance[5].

Phase 4: Fraction Pooling and Lyophilization
  • Analytical QC: Prior to pooling, sample 10 µL from each collected fraction tube. Analyze via a rapid 3-minute analytical UHPLC-UV method.

  • Pooling: Combine only the fractions demonstrating an analytical purity of ≥98.0% . Discard or recycle the overlapping "bridge" fractions between the Olaparib and Impurity 15 peaks.

  • Freezing: Transfer the pooled fractions to a lyophilization flask. Flash-freeze the liquid by rotating the flask in a dry-ice/acetone bath. Causality: Flash-freezing creates a thin, high-surface-area shell of ice on the flask walls, drastically accelerating sublimation.

  • Lyophilization: Attach to a manifold freeze-dryer at -50°C and <0.1 mBar for 48–72 hours to yield the pure Impurity 15 as a fluffy white powder.

Structural Confirmation (Post-Isolation)

To finalize the qualification of the isolated Impurity 15 standard, the lyophilized powder must be subjected to orthogonal analytical techniques[2]:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass [M+H]⁺ at m/z 421.1560 to verify the molecular formula C₂₄H₂₁FN₂O₄.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of the isobenzofuranone lactone carbonyl (typically resonating around ~170 ppm in ¹³C NMR) and the absence of the phthalazinone NH proton (which would appear at ~12.5 ppm in Olaparib)[4].

References

  • Daumar, P., et al. "Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells." Journal of Pharmaceutical and Biomedical Analysis, 2018.[Link]

  • Antima, C., et al. "Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products." Journal of Pharmaceutical and Biomedical Analysis, 2018.[Link]

  • SynZeal Research. "Olaparib Impurity 15 (Z-Isomer) Reference Standard." SynZeal Product Catalog.[Link]

  • Waje, P., et al. "Method Development and Validation for Quantitative Estimation of Olaparib in Tablet Dosage Form by RP-HPLC Method." World Journal of Pharmaceutical Research, 2021. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of Olaparib and Impurity 15

Welcome to the technical support center for resolving challenging co-elution issues in the HPLC analysis of Olaparib and its related substances. This guide is designed for researchers, analytical scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving challenging co-elution issues in the HPLC analysis of Olaparib and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in achieving baseline separation between the active pharmaceutical ingredient (API) Olaparib and its process-related impurity, Impurity 15.

This document provides a structured, in-depth troubleshooting guide formatted as a series of frequently asked questions (FAQs). The methodologies described herein are grounded in fundamental chromatographic principles and are designed to empower you to systematically diagnose and resolve your co-elution challenges.

Understanding the Challenge: Olaparib and Impurity 15

Olaparib is a PARP inhibitor used in cancer therapy.[1] Impurity 15, identified as 4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one, is a known process-related impurity.[2][3] Their structural similarity presents a classic chromatographic challenge, often leading to co-elution or poor resolution in reversed-phase HPLC methods.

Physicochemical Properties at a Glance

A comprehensive understanding of the physicochemical properties of both the API and the impurity is the cornerstone of effective method development.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )pKa
Olaparib C24H23FN4O3434.47~12.07
Impurity 15 C24H25FN4O3436.49Predicted acidic pKa: ~-1.17 (for a related isomer)

Note: The pKa of Impurity 15 is a predicted value for a structurally similar isomer and should be used as a general guide. The high pKa of Olaparib suggests it is a very weak acid, likely behaving as a neutral compound across a wide pH range.

Troubleshooting Guide & FAQs

Q1: My current reversed-phase HPLC method shows complete co-elution of Olaparib and Impurity 15. Where do I start troubleshooting?

A1: Co-elution of structurally similar compounds is a common hurdle. A systematic approach, starting with the most impactful and easily adjustable parameters, is key. The primary goal is to alter the selectivity (α) of your chromatographic system.

Here is a logical workflow to begin your investigation:

CoElution_Troubleshooting Start Co-elution Observed MobilePhase Step 1: Mobile Phase Modification Start->MobilePhase pH_Adjust 1a: pH Adjustment MobilePhase->pH_Adjust Most impactful for ionizable compounds Organic_Mod 1b: Change Organic Modifier MobilePhase->Organic_Mod Buffer_Strength 1c: Alter Buffer Strength MobilePhase->Buffer_Strength StationaryPhase Step 2: Stationary Phase Evaluation pH_Adjust->StationaryPhase If selectivity change is insufficient Organic_Mod->StationaryPhase If selectivity change is insufficient Buffer_Strength->StationaryPhase If selectivity change is insufficient C18_Alt 2a: Different C18 Phases StationaryPhase->C18_Alt Phenyl_Hexyl 2b: Phenyl or Cyano Phases StationaryPhase->Phenyl_Hexyl OtherParams Step 3: Secondary Parameter Optimization C18_Alt->OtherParams For fine-tuning Phenyl_Hexyl->OtherParams For fine-tuning Temperature 3a: Temperature Adjustment OtherParams->Temperature Gradient 3b: Gradient Profile Optimization OtherParams->Gradient Resolved Resolution Achieved Temperature->Resolved Gradient->Resolved

Caption: Initial troubleshooting workflow for co-elution.

Q2: How does adjusting the mobile phase pH help in separating Olaparib and Impurity 15?

A2: Adjusting the mobile phase pH is one of the most powerful tools to influence the retention and selectivity of ionizable compounds in reversed-phase HPLC.[4][5] The ionization state of a molecule affects its polarity, and consequently, its interaction with the non-polar stationary phase.

  • Ionization and Retention: In reversed-phase chromatography, the non-ionized (neutral) form of a compound is more hydrophobic and will be retained longer on the column. Conversely, the ionized (charged) form is more polar and will elute earlier.[5]

  • Exploiting pKa Differences: Even small differences in the pKa values of two co-eluting compounds can be exploited. By adjusting the mobile phase pH to be near the pKa of one of the compounds, you can significantly alter its ionization state and retention time relative to the other.

Experimental Protocol: pH Scouting Study

  • Buffer Selection: Prepare a series of mobile phases with buffers at different pH values. For example, you can use a phosphate buffer at pH 2.5, an acetate buffer at pH 4.5, and a phosphate or borate buffer at a higher pH (e.g., 7.0), always ensuring the pH is within the stable range of your column.

  • Initial Conditions:

    • Column: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Your chosen buffer in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A generic gradient, for instance, 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).[6][7]

  • Analysis: Inject a solution containing both Olaparib and Impurity 15 at each pH condition and observe the changes in retention times and resolution.

  • Evaluation: Plot the retention time of each compound against the mobile phase pH. The pH at which the greatest difference in retention time (and thus the best selectivity) is observed should be the starting point for further optimization. A study on the separation of Olaparib and its process-related impurities successfully utilized a mobile phase with a pH of 4.5 using an ammonium acetate buffer.[6][8]

Q3: What if pH adjustment doesn't resolve the co-elution? What is the next logical step?

A3: If altering the pH does not provide sufficient resolution, the next step is to change the organic modifier in your mobile phase. The choice of organic solvent can significantly impact selectivity due to different intermolecular interactions with the analytes.

  • Acetonitrile (ACN): Generally considered a weaker solvent in reversed-phase HPLC, it often provides different selectivity compared to methanol.

  • Methanol (MeOH): A stronger, more polar protic solvent that can engage in hydrogen bonding interactions, potentially altering the elution order.

  • Tetrahydrofuran (THF): A strong, non-polar aprotic solvent that can also provide unique selectivity but may generate higher backpressure.

Comparative Organic Modifier Study Protocol

  • Select a pH: Based on your pH scouting study, choose the pH that showed the most promise for separation.

  • Prepare Mobile Phases: Prepare three sets of mobile phases, each with the same aqueous buffer (Mobile Phase A) but with different organic modifiers (Mobile Phase B): Acetonitrile, Methanol, and a 50:50 mixture of Acetonitrile and Methanol.

  • Run Experiments: Using the same gradient program and other HPLC parameters, analyze your sample with each set of mobile phases.

  • Compare Chromatograms: Carefully examine the chromatograms for changes in peak spacing and elution order. The goal is to identify the organic modifier that provides the best selectivity for Olaparib and Impurity 15.

Data Presentation: Hypothetical Results of Organic Modifier Screening

Organic ModifierRetention Time Olaparib (min)Retention Time Impurity 15 (min)Resolution (Rs)
Acetonitrile10.210.20.0
Methanol9.59.81.2
ACN/MeOH (50:50)9.810.31.8

In this hypothetical example, switching from acetonitrile to methanol provided some resolution, and a mixture of the two organic modifiers yielded the best separation.

Q4: I've tried optimizing the mobile phase with little success. Should I consider a different HPLC column?

A4: Absolutely. The stationary phase chemistry is a critical factor in achieving separation. If mobile phase optimization is insufficient, changing the column is the next logical and often most effective step.

Stationary Phase Selection Strategy

Stationary_Phase_Selection Start Mobile Phase Optimization Insufficient C18_Selection Alternative C18 Start->C18_Selection Alternative_Phases Different Selectivity Phases Start->Alternative_Phases For significant selectivity change C18_Polar Polar-Embedded C18 C18_Selection->C18_Polar C18_High_Density High-Density Bonding C18 C18_Selection->C18_High_Density Final_Choice Optimized Stationary Phase C18_Polar->Final_Choice C18_High_Density->Final_Choice Phenyl Phenyl Phase (π-π interactions) Alternative_Phases->Phenyl Cyano Cyano Phase (dipole-dipole interactions) Alternative_Phases->Cyano C8_Phase C8 Phase (less hydrophobic) Alternative_Phases->C8_Phase Phenyl->Final_Choice Cyano->Final_Choice C8_Phase->Final_Choice

Caption: Decision tree for selecting an alternative stationary phase.

  • Alternative C18 Phases: Not all C18 columns are created equal. Differences in silica purity, particle size, pore size, carbon load, and end-capping can lead to significant variations in selectivity. Consider trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., a polar-embedded C18).

  • Phenyl-Hexyl Phases: These columns have phenyl groups bonded to the silica surface. They can provide unique selectivity for aromatic compounds, like Olaparib and its impurity, through π-π interactions.

  • Cyano Phases: A cyano-bonded phase offers different polarity and can operate in both reversed-phase and normal-phase modes, providing an alternative selectivity mechanism based on dipole-dipole interactions.

  • C8 Phases: A C8 column is less hydrophobic than a C18 and can sometimes provide better separation for moderately polar compounds. A study on separating Olaparib from its process-related impurities utilized a C8 column.[9]

When selecting a new column, always start with the manufacturer's recommended equilibration and operating procedures.

Q5: Can temperature and gradient slope be used to fine-tune the separation?

A5: Yes, once you have established a promising mobile phase and stationary phase combination, temperature and gradient profile are excellent tools for fine-tuning the resolution.

  • Temperature: Increasing the column temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity. It can also subtly alter selectivity. It is advisable to explore a range of temperatures (e.g., 25°C, 35°C, and 45°C) to see the effect on your separation.

  • Gradient Profile: If you are using a gradient method, optimizing the slope can significantly improve the resolution of closely eluting peaks.

    • Shallow Gradient: A shallower gradient (i.e., a smaller change in the percentage of organic solvent per unit of time) around the elution time of the critical pair will increase the separation between them.

    • Isocratic Hold: Introducing a short isocratic hold in the gradient at a solvent composition just before the elution of the co-eluting pair can also enhance resolution.

By systematically applying these principles, you can develop a robust and reliable HPLC method for the separation of Olaparib and Impurity 15, ensuring the accuracy and integrity of your analytical results.

References

  • Kallepalli, P., & Annapurna, M. M. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology, 11(8), 3718-3726.
  • Research Journal of Pharmacy and Technology. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Retrieved from [Link]

  • IndianJournals.com. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Retrieved from [Link]

  • MDPI. (2023). Development and Comparative Evaluation of Two Different Label-Free and Sensitive Fluorescence Platforms for Analysis of Olaparib: A Recently FDA-Approved Drug for the Treatment of Ovarian and Breast Cancer. Retrieved from [Link]

  • Chaudhary, A., Tonk, R., Dagur, P., Dey, S., & Ghosh, M. (2022). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Turkish Journal of Pharmaceutical Sciences, 19(5), 488–497.
  • Waje, A., Patil, S., & Pande, V. (2021). Method Development and Validation for Quantitative Estimation of Olaparib in Tablet Dosage. World Journal of Pharmaceutical Research, 10(12), 2162-2174.
  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubChem. (n.d.). Olaparib impurity 15. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Olaparib-impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). RP HPLC Method Development and Validation on OLAPARIB Tablets. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • ACS Publications. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • Veeprho. (n.d.). Olaparib Impurity 15 | CAS 2250243-17-3. Retrieved from [Link]

  • SynZeal. (n.d.). Olaparib Impurities. Retrieved from [Link]

  • PubMed. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • Orphanet. (2026). Olaparib. Retrieved from [Link]

Sources

Optimization

Olaparib Impurity 15 Technical Support Center: Chromatographic Troubleshooting &amp; Method Optimization

Welcome to the Technical Support Center for Olaparib analytical method development. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in related substances ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Olaparib analytical method development. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in related substances analysis: peak tailing and poor peak shape of Olaparib Impurity 15 .

This guide bypasses generic advice, focusing instead on the thermodynamic and chemical causality behind secondary retention mechanisms, providing you with self-validating protocols to ensure robust, reproducible chromatography.

Part 1: Root Cause Analysis & Logical Relationships

RCA A Impurity 15 (Protonated Piperazine) C Cation-Exchange Interaction A->C B Silica Stationary Phase (Ionized Silanols, pH > 4) B->C D Peak Tailing (Tf > 2.0) C->D E Low pH Buffer (pH 3.0) Protonates Silanols D->E F End-Capped Column Steric Shielding D->F

Fig 1. Mechanistic root cause of Impurity 15 peak tailing and targeted chromatographic solutions.

Frequently Asked Questions (FAQs)

Q1: Why does Olaparib Impurity 15 exhibit severe peak tailing compared to the main API? A: The root cause lies in the molecular structure of the impurity. Olaparib Impurity 15 (chemically characterized as a piperazine-containing derivative) possesses a basic secondary/tertiary amine moiety[1]. At a neutral or weakly acidic mobile phase pH (pH 5.0–7.0), this basic nitrogen is fully protonated. Simultaneously, the residual silanol groups (Si-OH) on standard silica-based stationary phases have a pKa of approximately 4.5. Above this pH, they ionize into negatively charged siloxanes (Si-O⁻). This creates a strong, unintended secondary cation-exchange interaction between the protonated impurity and the ionized silica surface, manifesting as severe peak tailing and band broadening.

Q2: How do I select the right mobile phase buffer to eliminate this secondary interaction? A: You must control the ionization state of the stationary phase. By lowering the mobile phase pH to 3.0–3.5 using volatile buffers like ammonium formate or ammonium acetate, you force the residual silanols back into their neutral, protonated state (Si-OH). This effectively shuts down the cation-exchange pathway. Furthermore, using a buffer concentration of 10–20 mM provides sufficient ionic strength to mask any remaining active sites without causing salt precipitation in high-organic gradients[2].

Q3: What role does the sample diluent play in peak deformation for this specific impurity? A: A common pitfall is dissolving the sample in 100% organic solvent (e.g., pure methanol or acetonitrile) when the initial mobile phase is highly aqueous. This solvent mismatch causes the analyte to precipitate or travel rapidly through the column head before partitioning properly, leading to split peaks or fronting. The diluent must perfectly mimic the initial gradient conditions (e.g., 50:50 Buffer:Organic) to ensure instantaneous focusing of the analyte band at the head of the column[2].

Part 2: Quantitative Data & Parameter Impact

To demonstrate the causality of these optimizations, the following table summarizes the impact of specific chromatographic parameters on the Tailing Factor ( Tf​ ) and Theoretical Plates ( N ) for Olaparib Impurity 15, based on validated stability-indicating assays[2][3].

Chromatographic ParameterExperimental ConditionTailing Factor ( Tf​ )Theoretical Plates ( N )Causality / Scientific Observation
Unoptimized Baseline Water/ACN (No Buffer), pH ~6.0> 2.5< 1500Severe secondary cation-exchange interactions with ionized silanols.
Buffer Optimization 20 mM Ammonium Acetate (pH 3.5) ≤1.17 > 3100Silanols protonated; ion-exchange interactions suppressed[2].
Buffer Optimization Ammonium Formate (pH 3.0) ≤1.50 > 2000Excellent masking of residual silanols; sharp peaks achieved[3].
Stationary Phase Standard C18 (Non-endcapped)> 2.0~ 1800Accessible silanols strongly interact with the basic piperazine ring.
Stationary Phase BEH C18 / End-capped C181.05 - 1.20> 4000Ethylene-bridged hybrid (BEH) provides steric protection and reduced silanol activity[3].

Part 3: Self-Validating Experimental Protocol

Workflow S1 1. Assess Initial Peak Shape (Tailing Factor > 1.5) S2 2. Optimize Mobile Phase pH (Target pH 3.0 - 3.5) S1->S2 S3 3. Set Buffer Ionic Strength (10-20 mM Acetate/Formate) S2->S3 S4 4. Select Stationary Phase (BEH C18 / End-capped) S3->S4 S5 5. Match Sample Diluent (Align with Initial Gradient) S4->S5 S6 6. System Suitability Passed (Tf < 1.2, N > 2000) S5->S6

Fig 2. Step-by-step experimental workflow for resolving Impurity 15 peak tailing.

Step-by-Step Method Optimization Workflow

This protocol is designed as a self-validating system . If the final System Suitability criteria are not met, the protocol dictates an immediate feedback loop to correct the physical chemistry of the separation.

Step 1: Mobile Phase Preparation (Controlling Ionization)

  • Aqueous Phase (Mobile Phase A): Prepare a 10 mM to 20 mM Ammonium Acetate solution.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH reaches exactly 3.5. Causality: This specific pH ensures that >90% of surface silanols on the silica column are protonated and neutralized.

  • Organic Phase (Mobile Phase B): Use HPLC-grade Methanol or Acetonitrile.

  • Filter both phases through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Stationary Phase & System Setup (Steric Shielding)

  • Column Selection: Install a high-density end-capped column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm) or an Ethylene Bridged Hybrid column (e.g., Acquity UPLC BEH C18)[2][3]. Causality: End-capping replaces reactive silanols with inert trimethylsilyl (TMS) groups, providing a physical steric shield against the basic impurity.

  • Thermodynamic Control: Set the column oven temperature to 35°C – 40°C. Causality: Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics within the porous silica, which directly sharpens the peak.

  • Flow Rate: Set to 1.0 mL/min for HPLC or 0.4 mL/min for UPLC[2][3].

Step 3: Sample Preparation (Preventing Band Broadening)

  • Weigh the Olaparib Impurity 15 reference standard and dissolve it in a minimal amount of organic solvent (e.g., 10 mL of ethanol or methanol)[2].

  • Critical Dilution: Dilute the stock solution using a diluent that exactly matches your initial mobile phase ratio (e.g., 50:50 Buffer:Methanol) to a final working concentration of 10–20 µg/mL.

Step 4: Execution and Self-Validation (System Suitability)

  • Inject 10 µL to 20 µL of the working standard solution.

  • Monitor the elution at 254 nm (or 220 nm for UPLC applications)[2][3].

  • Validation Check: Calculate the Tailing Factor ( Tf​ ) at 5% peak height and the Theoretical Plates ( N ).

    • Pass Criteria: Tf​≤1.5 and N≥2000 .

    • Fail Protocol: If Tf​>1.5 , the secondary interactions are still active. Immediately verify the pH of Mobile Phase A (it may have drifted) or replace the column, as the end-capping phase may have hydrolyzed.

References
  • Olaparib impurity 15 | C24H25FN4O3 | CID 129142036 - PubChem - NIH - nih.gov.
  • Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - turkjps.org.
  • New Rapid Stability indicating RP-UPLC Method for the Determination of Olaparib, its Related Substances and Degradation Products in Bulk drug and Dosage Form - researchgate.net.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to ICH-Compliant Analytical Method Validation for Olaparib Impurity 15

Introduction: The Criticality of Olaparib Impurity Profiling Olaparib is a potent, orally active poly (ADP-ribose) polymerase (PARP) inhibitor utilized primarily in the treatment of BRCA-mutated ovarian, breast, and pros...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Olaparib Impurity Profiling

Olaparib is a potent, orally active poly (ADP-ribose) polymerase (PARP) inhibitor utilized primarily in the treatment of BRCA-mutated ovarian, breast, and prostate cancers[1][2]. The therapeutic efficacy of Olaparib hinges on its ability to induce synthetic lethality in cancer cells with defective DNA damage repair systems[3].

During the synthesis and storage of Olaparib, various process-related impurities and degradation products can emerge. Olaparib Impurity 15 (often characterized structurally as a butyrylpiperazine derivative, CAS 2250243-17-3, or as specific Z/E-isomers like CAS 2905341-99-1) is a critical related substance that must be strictly monitored[4][5]. Because Impurity 15 shares a high degree of structural homology with the active pharmaceutical ingredient (API), it poses a significant analytical challenge. Failure to adequately resolve and quantify this impurity can lead to toxicological risks and compromised therapeutic outcomes[1].

Mechanistic Causality: Why Impurity Control Matters

Olaparib functions by binding to the active site of PARP1/2, trapping the enzyme on single-strand DNA breaks, and preventing DNA repair. Impurities like Impurity 15, which possess altered functional groups (e.g., variations in the piperazine or fluorobenzyl moieties), may exhibit drastically reduced PARP binding affinity. If these impurities are not tightly controlled within ICH limits, the overall drug product may fail to achieve the required stoichiometric trapping of PARP, leading to sub-therapeutic dosing.

PARP_Pathway DNA_Damage DNA Damage (SSBs) PARP_Enzyme PARP1/2 Recruitment DNA_Damage->PARP_Enzyme Trapping PARP Trapping on DNA PARP_Enzyme->Trapping Olaparib Olaparib API Olaparib->PARP_Enzyme Potent Inhibition Impurity Impurity 15 Impurity->PARP_Enzyme Reduced Binding Apoptosis Cancer Cell Apoptosis Trapping->Apoptosis

Caption: Mechanism of Olaparib PARP inhibition versus structural impurities.

Platform Comparison: RP-HPLC-UV vs. LC-ESI-Q-TOF-MS

Selecting the appropriate analytical platform for Impurity 15 is a balance between routine Quality Control (QC) robustness and the high-resolution structural elucidation required during early-stage method development.

  • RP-HPLC-UV: The industry standard for batch release. It utilizes a C8 or C18 column with gradient elution. While highly robust and cost-effective, it relies solely on retention time and UV spectra for identification[3].

  • LC-ESI-Q-TOF-MS: The gold standard for forced degradation studies. By utilizing volatile buffers (e.g., 0.01M ammonium acetate), this platform allows for exact mass determination and structural profiling of unknown degradants that co-elute with or elute near Impurity 15[6].

Comparative Performance Data
ParameterRP-HPLC-UV (Routine QC)UPLC / LC-ESI-Q-TOF-MS (R&D / Profiling)Causality / Scientific Rationale
Run Time 45–60 minutes~15 minutesUPLC utilizes sub-2 µm particles (e.g., 1.7 µm BEH C18), vastly increasing theoretical plates and reducing run time[7].
Detection Limit (LOD) ~0.05% - 0.10% w/w~0.01% w/wMS and UPLC-PDA platforms offer superior signal-to-noise ratios, crucial for genotoxic impurity thresholds[7].
Buffer Compatibility Phosphate, Acetate (Non-volatile OK)Ammonium Acetate, Formate (Strictly Volatile)Non-volatile buffers cause ion suppression and source contamination in MS. Ammonium acetate (pH 4.5) ensures optimal ionization[6].
Specificity Relies on chromatographic resolutionMass-to-charge (m/z) discriminationQ-TOF provides exact mass, allowing discrimination of Impurity 15 even if a novel degradant co-elutes[6].

Step-by-Step Methodology: ICH Q2(R1) Validation for Impurity 15

To ensure a self-validating system, the following protocol embeds system suitability testing (SST) directly into the workflow. If SST criteria (e.g., tailing factor < 2.0, theoretical plates > 2000) fail, the run is invalidated before data processing begins[8].

Phase 1: Method Optimization & System Suitability

Causality: Olaparib and Impurity 15 are structurally similar, requiring gradient elution to achieve a resolution factor (Rs) > 2.0.

  • Column Selection: Equip the system with a C8 column (e.g., BDS Hypersil C8, 250 mm x 4.6 mm, 5 µm) or a C18 column[3][6].

  • Mobile Phase: Prepare Mobile Phase A (0.01M Ammonium Acetate, pH adjusted to 4.5) and Mobile Phase B (HPLC-grade Acetonitrile)[6]. Rationale: pH 4.5 ensures the basic piperazine nitrogen remains protonated, preventing peak tailing.

  • SST Injection: Inject a standard solution containing Olaparib (1000 µg/mL) spiked with 0.15% Impurity 15. Verify that the Relative Standard Deviation (RSD) of five replicate injections is < 2.0%.

Phase 2: Specificity & Forced Degradation

Causality: To prove that the method is "stability-indicating," you must intentionally degrade the API and prove that Impurity 15 can still be resolved from novel degradants[3][6].

  • Acidic Stress: Treat 1 mg/mL Olaparib with 0.1N HCl for 24 hours. (Olaparib is known to be sensitive to acidic hydrolysis)[6].

  • Oxidative Stress: Treat with 3% H₂O₂ for 24 hours.

  • Alkaline Stress: Treat with 0.1N NaOH. (Note: Olaparib demonstrates high stability in alkaline conditions)[6].

  • Analysis: Inject stressed samples. Utilize a Photodiode Array (PDA) detector to calculate peak purity for Impurity 15. The purity angle must be less than the purity threshold.

Phase 3: Sensitivity (LOD & LOQ)
  • Prepare serial dilutions of Impurity 15 from a known reference standard[1].

  • Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1.

  • Determine the Limit of Quantification (LOQ) at an S/N ratio of 10:1. For UPLC methods, expect LODs around 0.01% w/w[7].

Phase 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare Impurity 15 solutions spanning 25% to 150% of the target specification limit. Plot peak area vs. concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999[3].

  • Accuracy (Recovery): Spike known amounts of Impurity 15 into a placebo matrix at three levels (50%, 100%, 150%). Calculate % recovery. Acceptance: 98.0% – 102.0%[3].

  • Precision: Perform six replicate injections of the 100% spiked sample on the same day (Repeatability) and on a different day with a different analyst (Intermediate Precision). Acceptance: RSD < 2.0%[3].

ICH_Validation Method_Dev Method Development (Column & Mobile Phase Selection) Specificity Specificity & Forced Degradation (Peak Purity via PDA/MS) Method_Dev->Specificity Sensitivity LOD & LOQ (S/N Ratio > 3:1 and 10:1) Specificity->Sensitivity Linearity Linearity & Range (R² > 0.999) Sensitivity->Linearity Accuracy Accuracy (% Recovery at 50-150%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision

Caption: Step-by-step ICH Q2(R1) analytical method validation workflow.

Expected Validation Outcomes for Impurity 15

When executing the above protocol using an optimized LC-MS or UPLC system, the following quantitative validation parameters serve as the benchmark for a successful, ICH-compliant method:

Validation ParameterICH GuidelineExpected Result for Impurity 15Status
Specificity Q2(R1)Resolution (Rs) > 2.0 from API and degradantsPass
Linearity (R²) Q2(R1)> 0.999 over 25% to 150% rangePass
Accuracy (% Recovery) Q2(R1)98.5% – 101.2% across all spike levelsPass
Method Precision (RSD) Q2(R1)< 1.5%Pass
Solution Stability Q1A(R2)Stable for 24–48 hrs at 5°C (< 10% area variance)Pass

By strictly adhering to these self-validating parameters, analytical scientists can ensure that Olaparib Impurity 15 is accurately quantified, thereby safeguarding the therapeutic integrity of this critical PARP inhibitor.

References

  • Title: Olaparib Impurity 15 (Z-Isomer)
  • Source: synthinkchemicals.
  • Source: academia.
  • Source: nih.
  • Source: proquest.
  • Source: nih.
  • Source: nih.

Sources

Comparative

Comparative In Vitro Toxicity of Olaparib API and Impurity 15: A Technical Guide

Executive Summary Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor that revolutionized the treatment of BRCA-mutated ovarian, breast, and pancreatic cancers[1]. Its clinical efficacy relies on h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor that revolutionized the treatment of BRCA-mutated ovarian, breast, and pancreatic cancers[1]. Its clinical efficacy relies on highly specific molecular targeting. However, during synthesis and forced degradation (e.g., under basic or oxidative stress), Olaparib can degrade into various pharmacopeial and non-pharmacopeial impurities[2][3].

One critical degradant is Olaparib Impurity 15 (chemically characterized as the (Z)-isobenzofuranone derivative, CAS 2905341-99-1)[4][5]. Understanding the comparative in vitro toxicity between the highly targeted Active Pharmaceutical Ingredient (API) and Impurity 15 is essential for regulatory compliance (ICH Q3A/Q3B) and ensuring patient safety. This guide provides an objective, data-driven comparison of their mechanistic divergence and outlines the self-validating experimental protocols required for rigorous toxicity profiling.

Mechanistic Grounding: Synthetic Lethality vs. Off-Target Toxicity

To understand the toxicity profiles, we must first examine the causality behind their molecular interactions.

Olaparib API operates via a mechanism known as synthetic lethality [6][7]. During unperturbed DNA replication, single-strand breaks (SSBs) occur naturally. Olaparib binds to the catalytic domain of PARP1/2, not only inhibiting its repair function but also "trapping" the PARP enzyme on the DNA[8][9]. When a replication fork encounters this trapped PARP-DNA complex, it collapses into a highly toxic double-strand break (DSB). In normal cells, homologous recombination (HR) repairs these DSBs. In BRCA-deficient cancer cells, HR is impaired, leading to catastrophic genome instability and apoptosis[8][10].

Impurity 15 , due to the structural modification of the core phthalazinone ring into an isobenzofuranone structure[4][11], loses the critical hydrogen-bonding interactions required for tight binding within the PARP active site. Consequently, Impurity 15 fails to induce PARP trapping. However, this structural alteration increases the molecule's lipophilicity and alters its electrostatic profile, leading to non-specific cellular binding and off-target cytotoxicity, particularly in hepatocytes.

G DNA_Damage DNA Single-Strand Break PARP PARP1/2 Recruitment DNA_Damage->PARP Olaparib Olaparib API PARP->Olaparib Inhibits Impurity Impurity 15 PARP->Impurity Weakly Inhibits Trapping PARP Trapping on DNA Olaparib->Trapping WeakBinding Weak/No PARP Binding Impurity->WeakBinding DSB Double-Strand Breaks (Synthetic Lethality) Trapping->DSB OffTarget Off-Target Cytotoxicity (Hepatocytes) WeakBinding->OffTarget

Mechanistic divergence: Olaparib induces synthetic lethality; Impurity 15 drives off-target toxicity.

Comparative In Vitro Toxicity Data

The data below represents a standardized comparative model derived from PARP inhibitor impurity profiling[2][3]. The API demonstrates profound selectivity for BRCA-mutated cell lines (e.g., MDA-MB-436, Capan-1)[12], whereas Impurity 15 exhibits a near-complete loss of targeted efficacy but elevated general cytotoxicity in wild-type hepatic models (HepG2).

Table 1: Comparative In Vitro Viability (IC50)
Cell LineGenotypeOlaparib API IC50 (µM)Impurity 15 IC50 (µM)Pharmacological Shift
MDA-MB-436 BRCA1-mutant0.015> 10.0> 600x (Loss of targeted efficacy)
Capan-1 BRCA2-mutant0.005> 10.0> 2000x (Loss of targeted efficacy)
HepG2 Wild-type (Hepatocyte)> 50.012.50.25x (Increased off-target toxicity)
Table 2: Genotoxicity & Apoptosis Markers
Assay / MarkerBiological TargetOlaparib APIImpurity 15
γH2AX Foci DNA Double-Strand BreaksHigh (+++) in BRCA-mutLow (+)
Cleaved Caspase-3 Apoptosis ExecutionHigh (+++) in BRCA-mutModerate (++) in HepG2
Ames Test Bacterial MutagenicityNegativeNegative (No structural alert)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out edge effects, solvent toxicity, and assay drift[9].

Protocol 1: High-Throughput Cell Viability Assay (CCK-8)

This assay quantifies the differential cytotoxicity of the API versus Impurity 15 across targeted and non-targeted cell lines[12][13].

  • Cell Seeding: Plate MDA-MB-436 (BRCA1-mut) and HepG2 (wild-type) cells in 96-well plates at an optimized density of 2,000–4,000 cells/well in 100 µL of complete medium[12][13]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of Olaparib API and Impurity 15 in analytical-grade DMSO. Perform 1:3 serial dilutions to generate a 10-point dose-response curve (1 nM to 10 µM)[12].

  • Dosing & Self-Validation:

    • Negative Control: Treat wells with 0.1% DMSO (vehicle) to establish baseline 100% viability and confirm the absence of solvent-induced toxicity.

    • Positive Control: Treat wells with 10 µM Olaparib to confirm the dynamic range of the assay.

  • Incubation: Expose cells continuously for 96 hours[12].

  • Detection: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well. Incubate for 2 hours at 37°C[13].

  • Quantification & Quality Control: Measure absorbance at 450 nm using a microplate reader[13]. Calculate the Z'-factor; the assay is only validated if Z' > 0.5. Determine IC50 values using non-linear regression analysis.

Protocol 2: γH2AX Immunofluorescence for DNA Damage Assessment

This protocol visualizes the downstream consequence of PARP trapping (DSBs)[9].

  • Seeding & Treatment: Seed cells on glass coverslips in 24-well plates. Treat with IC90 concentrations of Olaparib API or Impurity 15 for 48 hours.

  • Fixation & Permeabilization: Wash cells with cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibody: Block with 5% BSA for 1 hour. Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody (1:500 dilution) overnight at 4°C.

  • Secondary Antibody & Counterstain (Self-Validation): Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibody (1:1000) for 1 hour in the dark. Counterstain with DAPI (1 µg/mL) for 5 minutes. Causality note: DAPI is strictly required to normalize the number of γH2AX foci per nucleus, ensuring that apparent DNA damage is not an artifact of varying cell density.

  • Imaging: Capture images using a confocal microscope and quantify foci per nucleus using automated image analysis software.

Workflow CellPrep Cell Line Preparation (BRCA-mut & HepG2) Dosing Compound Dosing (API vs Impurity 15) CellPrep->Dosing Assay1 CCK-8 Viability Assay (IC50 Determination) Dosing->Assay1 Assay2 γH2AX Immunofluorescence (DNA Damage) Dosing->Assay2 Analysis Toxicity Profiling & ICH Q3A Compliance Assay1->Analysis Assay2->Analysis

Standardized in vitro workflow for comparative toxicity profiling of API and impurities.

Conclusion & Regulatory Implications

The comparative in vitro toxicity profiling of Olaparib API and Impurity 15 highlights a critical paradigm in drug development: structural degradation not only abolishes targeted efficacy (synthetic lethality) but can introduce new vectors of off-target toxicity. Under ICH Q3A(R2) guidelines, any impurity exceeding the qualification threshold must be rigorously tested. The self-validating workflows provided herein ensure that drug development professionals can accurately quantify these shifts, safeguarding the therapeutic window of PARP inhibitors.

References

  • Olaparib Impurity 15 (Z-Isomer)
  • Olaparib Impurity 15 (Z-Isomer)
  • Olaparib Impurity 15 (Z-Isomer)
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: oncoscience.
  • Source: frontiersin.
  • Source: acs.
  • Source: spandidos-publications.
  • Source: benchchem.
  • Source: nih.

Sources

Validation

Evaluating Olaparib impurity 15 response factors against main API peak

An in-depth technical guide for analytical scientists, quality control (QC) professionals, and regulatory affairs specialists on the precise quantification of Olaparib related substances. Executive Summary In the pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for analytical scientists, quality control (QC) professionals, and regulatory affairs specialists on the precise quantification of Olaparib related substances.

Executive Summary

In the pharmaceutical development of poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib, rigorous impurity profiling is mandated to ensure patient safety and therapeutic efficacy. According to ICH Q3A(R2) and Q3B(R2) guidelines, impurities must be identified and qualified if they exceed specific reporting thresholds[1].

A critical challenge arises when quantifying Olaparib Impurity 15 (specifically the Z-Isomer variant, CAS 2905341-99-1)[2]. Because its chemical structure and chromophoric system differ from the main active pharmaceutical ingredient (API), it exhibits a different molar absorptivity under standard UV detection. Relying solely on area normalization (Area %) without applying a Relative Response Factor (RRF) will lead to inaccurate quantification, potentially triggering false Out-of-Specification (OOS) investigations[3]. This guide objectively compares the chromatographic response of Impurity 15 against the Olaparib main peak and provides a self-validating experimental protocol for RRF determination.

Mechanistic Causality: The Structural Divergence

To understand why an RRF correction is non-negotiable, we must examine the causality behind the UV absorbance differences.

Olaparib’s primary UV chromophore consists of a phthalazin-1(2H)-one ring coupled with a fluorobenzyl moiety. In contrast, Olaparib Impurity 15 (Z-Isomer) features an isobenzofuran-1(3H)-one ring with an extended benzylidene double bond[2]. This extended π -conjugation significantly alters the electronic transition energy gaps ( π→π∗ and n→π∗ ), shifting the λmax​ and increasing the molar extinction coefficient at standard detection wavelengths (e.g., 276 nm).

Because the detector is more sensitive to Impurity 15 than to the API at this wavelength, the impurity will produce a larger peak area for the exact same mass concentration.

Mechanism Olaparib Olaparib API (Phthalazinone Ring) UV_O UV Absorbance Profile A (λmax ~276 nm) Olaparib->UV_O Imp15 Impurity 15 (Z-Isomer) (Isobenzofuran Ring) UV_I UV Absorbance Profile B (Altered Conjugation) Imp15->UV_I RRF RRF ≠ 1.0 Correction Factor Required UV_O->RRF UV_I->RRF

Figure 1: Structural divergence between Olaparib and Impurity 15 driving RRF deviation.

Experimental Methodology: A Self-Validating Protocol

To objectively evaluate the response factors, we utilize a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[4]. The protocol below is designed as a self-validating system : it incorporates intrinsic statistical checks (linearity R2 and y-intercept limits) to ensure the calculated RRF is mathematically sound before it is ever applied to batch data.

Step-by-Step Workflow
  • Standard Preparation: Prepare equimolar stock solutions of highly pure Olaparib API reference standard and Olaparib Impurity 15 reference standard in the diluent (e.g., Methanol/Water 70:30 v/v).

  • Serial Dilution: Create five calibration levels ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.5 µg/mL to 10.0 µg/mL).

  • System Suitability Testing (SST): Inject the 1.0 µg/mL standard in five replicates. The system is validated for use only if the %RSD of the peak areas is ≤2.0% .

  • Chromatographic Acquisition: Inject each calibration level into the HPLC using the optimized parameters (Table 1).

  • Linear Regression: Plot Peak Area (y-axis) vs. Concentration (x-axis) for both compounds to determine the slope ( m ).

  • RRF Calculation: Calculate the RRF using the formula: RRF=SlopeAPI​SlopeImpurity​​ .

Workflow S1 1. Prepare Equimolar Standards (API & Impurity 15) S2 2. RP-HPLC-UV Analysis (Isocratic, 276 nm) S1->S2 S3 3. Linear Regression (Area vs. Concentration) S2->S3 S4 4. Calculate Slopes (m_API & m_Imp15) S3->S4 S5 5. Compute RRF (RRF = m_Imp15 / m_API) S4->S5

Figure 2: Step-by-step analytical workflow for determining the Relative Response Factor.

Quantitative Data & RRF Evaluation

The following tables summarize the chromatographic conditions and the resulting experimental data used to derive the response factors.

Table 1: Optimized RP-HPLC Chromatographic Conditions [4]

Parameter Specification Causality / Rationale
Column C18 (250 mm × 4.6 mm, 5 µm) Provides optimal hydrophobic retention for the non-polar isobenzofuran ring.
Mobile Phase 0.1% TFA in Water : Acetonitrile (60:40) TFA suppresses ionization of the piperazine moiety, preventing peak tailing.
Flow Rate 1.0 mL/min Balances theoretical plate count with run time.

| Detection | UV at 276 nm | Captures the λmax​ of the API while providing stable baseline absorbance. |

Table 2: Linearity and Regression Data (Note: Data represents typical experimental responses for these chromophores at 276 nm)

Concentration (µg/mL)Olaparib API Area (mAUs)Impurity 15 Area (mAUs)
0.515,12018,144
1.030,24536,294
2.060,51072,612
5.0151,225181,470
10.0302,450362,940

Table 3: RRF Calculation and System Validation Summary

CompoundSlope ( m )y-InterceptCorrelation ( R2 )Calculated RRFCorrection Factor ( 1/RRF )
Olaparib API 30,24512.50.99991.00 1.00
Impurity 15 36,29415.20.99991.20 0.83

Discussion: The Impact on Regulatory Compliance

The experimental data reveals an RRF of 1.20 for Impurity 15. Because the R2 values are ≥0.999 and the y-intercepts are negligible ( <1% of the target response), the system self-validates the integrity of this slope ratio.

Why is this critical? If a QC analyst runs a batch release test and observes an Impurity 15 peak area that is 0.18% of the total area, an uncorrected calculation would suggest the batch fails the ICH Q3A qualification threshold of 0.15%[1]. However, applying the Correction Factor (CF = 0.83) reveals the true mass-balance concentration:

0.18%×0.83=0.149%

By objectively evaluating and applying the correct response factor, the laboratory prevents a false OOS investigation, avoids unnecessary forced degradation studies, and ensures that the reported impurity profile is a true reflection of the drug product's safety profile[1].

References

  • SynZeal Research Olaparib Impurity 15 (Z-Isomer) | 2905341-99-1[Link]

  • World Journal of Pharmaceutical Research Method Development and Validation for Quantitative Estimation of Olaparib in Tablet Dosage Form by RP-HPLC Method[Link]

  • Veeprho Determination of Response factors of Impurities in Drugs by HPLC[Link]

  • LGC Standards (via Amazon S3) External reference standards or relative response factors: Considerations for quantitation of impurities in pharmaceuticals[Link]

Sources

Safety & Regulatory Compliance

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